molecular formula C9H9BrN2 B11755300 3-Bromo-5,6-dimethyl-1H-indazole

3-Bromo-5,6-dimethyl-1H-indazole

Cat. No.: B11755300
M. Wt: 225.08 g/mol
InChI Key: CKHHNUSSMQIJRC-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-5,6-dimethyl-2H-indazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)11-12-9(7)10/h3-4H,1-2H3,(H,11,12)

InChI Key

CKHHNUSSMQIJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1C)Br

Origin of Product

United States

Foundational & Exploratory

Structural Analysis & Synthetic Utility of 3-Bromoindazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic utility, and medicinal chemistry applications of 3-bromoindazole scaffolds.

Executive Summary

The 3-bromoindazole scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase inhibitor development. Its utility stems from two distinct chemical properties: the amphoteric nature of the pyrazole ring (allowing N1/N2 functionalization) and the labile C3-bromine handle , which serves as a versatile entry point for palladium-catalyzed cross-coupling reactions.

This guide analyzes the electronic properties governing the scaffold's reactivity, details robust synthetic protocols for its generation, and explores its application in synthesizing FDA-approved therapeutics like Axitinib .

Structural Fundamentals & Electronic Properties

Tautomerism and Stability

Indazole exists in a tautomeric equilibrium between the


- and 

-forms. For 3-bromoindazole, the

-tautomer
is thermodynamically favored by approximately 4–6 kcal/mol in the gas phase and solution, driven by the aromaticity of the fused benzene ring (Clar’s sextet rule).
  • 
    -Indazole:  The benzenoid ring retains full aromatic character.
    
  • 
    -Indazole:  Requires a quinoid-like contribution, reducing overall stability.
    

However, the introduction of the electron-withdrawing bromine at C3 increases the acidity of the N-H proton (


 in DMSO), making the anion a potent nucleophile.
The "Hinge Binder" Motif

In medicinal chemistry, the indazole core mimics the purine ring of ATP.[1] The N1 and N2 nitrogens often serve as critical hydrogen bond donor/acceptor pairs for the "hinge region" of kinase domains (e.g., VEGFR, PDGFR). The C3-substituent projects into the solvent-exposed front pocket or the hydrophobic back pocket, depending on the vector.

Synthetic Accessibility

Access to 3-bromoindazoles is primarily achieved via two high-fidelity pathways: Direct Bromination of the parent heterocycle or Diazotization of 3-aminoindazoles.

Method A: Direct Bromination (Electrophilic Substitution)

This is the preferred industrial route due to atom economy. The C3 position is the most electron-rich site on the pyrazole ring, allowing selective bromination over the benzenoid ring.

  • Reagents:

    
     / NaOH (aqueous) or NBS / DMF.
    
  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    
  • Selectivity: High.[2] Bromination at C5 or C7 typically requires forcing conditions or pre-existing activation.

Method B: Sandmeyer-Type Reaction

Used when starting from 3-aminoindazole (often derived from 2-fluorobenzonitrile).

  • Reagents:

    
    , aqueous 
    
    
    
    , followed by
    
    
    .
  • Utility: Useful for installing radioisotopes (

    
    ) or when the parent indazole is sensitive to oxidation.
    
Visualization: Synthetic Pathways

The following diagram outlines the core synthetic workflows for generating and diversifying the scaffold.

G Start1 Indazole (Parent) Inter 3-BROMOINDAZOLE (Core Scaffold) Start1->Inter Br2, NaOH (Direct Bromination) Start2 3-Aminoindazole Start2->Inter 1. NaNO2/HBr 2. CuBr (Sandmeyer) Prod1 N-Alkylated Derivatives Inter->Prod1 R-X, Base (Regioselective Alkylation) Prod2 C3-Aryl/Vinyl (Suzuki/Heck) Inter->Prod2 Ar-B(OH)2, Pd(0) (C-C Coupling) Prod3 C3-Amino (Buchwald) Inter->Prod3 R-NH2, Pd(0) (C-N Coupling)

Figure 1: Synthetic divergence from the 3-bromoindazole core. The scaffold serves as a linchpin for both N-functionalization and C3-extension.

Reactivity & Functionalization Strategies

Regioselective N-Alkylation (The N1 vs. N2 Challenge)

Alkylation of 3-bromoindazole can yield a mixture of N1 and N2 isomers. Controlling this ratio is critical for SAR (Structure-Activity Relationship) studies.

ConditionMajor IsomerMechanism/Rationale
NaH / THF / 0°C N1 (>95%)Under thermodynamic control and strong chelation (alkali metal to N2), the alkylation occurs at the less sterically hindered and more nucleophilic N1 (in the anion).
MeI / Acetone /

Mixture Weaker bases and polar aprotic solvents often lead to erosion of selectivity (approx 60:40 N1:N2).
Meerwein's Salt (

)
N2 (Favored)Kinetic alkylation of the neutral species often favors N2 due to the "lone pair availability" in the

-tautomer.

Expert Insight: For pharmaceutical intermediates, protecting the N1 position with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group is standard practice before performing C3 cross-coupling. This prevents catalyst poisoning by the free N-H.

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: The most common transformation.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water or DME/Water.

    • Note: 3-bromoindazoles are less sterically hindered than 2-bromoindoles, typically resulting in higher yields (>80%).

  • Heck Reaction: Used in the synthesis of Axitinib .[3]

    • Coupling 3-bromoindazole with vinyl pyridines requires electron-rich ligands (e.g., Xantphos) to facilitate the insertion into the electron-rich heterocycle.

Medicinal Chemistry Application: Kinase Inhibition[1][6][7]

Case Study: Axitinib (Inlyta)

Axitinib is a potent VEGFR inhibitor used for renal cell carcinoma. Its synthesis demonstrates the strategic utility of the 3-bromoindazole scaffold.

  • Target: VEGFR-1, VEGFR-2, VEGFR-3.[4]

  • Mechanism: Competitive ATP inhibition.

  • Structural Logic: The indazole ring binds to the hinge region (Glu917/Cys919 in VEGFR2). The vinyl-pyridine moiety (installed via Heck coupling at C3) extends into the hydrophobic pocket, locking the kinase in the inactive conformation (DFG-out).

Visualization: Axitinib Synthetic Logic

Axitinib Start 6-Bromo-1H-indazole Step1 3,6-Dibromo-1-THP-indazole (C3 Bromination + Protection) Start->Step1 1. NBS, DMF 2. DHP, H+ Step2 Heck Coupling (Pd(OAc)2, Vinyl-pyridine) Step1->Step2 Regioselective Pd-coupling (C3 is more reactive than C6) Step3 Migita Coupling (Thiol installation at C6) Step2->Step3 Pd2(dba)3, Xantphos Final AXITINIB (Active Drug) Step3->Final Deprotection (TsOH)

Figure 2: The synthesis of Axitinib exploits the differential reactivity of C3-Br and C6-Br. The C3 position is more reactive toward Heck coupling.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1H-indazole

Objective: Large-scale preparation from indazole.

  • Setup: Charge a 500 mL round-bottom flask with 1H-indazole (11.8 g, 100 mmol) and DMF (100 mL).

  • Bromination: Cool to 0°C. Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Pour the reaction mixture into ice-water (400 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water (

    
     mL) to remove residual DMF and succinimide. Dry in a vacuum oven at 50°C.
    
  • Yield: Expected yield 90–95%. MP: 140–142°C.

Protocol B: Suzuki Coupling (General Procedure)

Objective: C3-Arylation of 3-bromo-1-methylindazole.

  • Reagents: 3-bromo-1-methylindazole (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.[5]
      
    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[6][5][7]
    
  • Purification: Silica gel chromatography (Gradient 0-50% EtOAc in Hexanes).

References

  • Synthesis of 3-bromo-5-nitro-1H-indazole.Google Patents (CN103570624B).
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / RSC Advances. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

Sources

Solubility Profiling & Solvent Selection for 3-Bromo-5,6-dimethyl-1H-indazole: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3-Bromo-5,6-dimethyl-1H-indazole in Organic Solvents Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1]

Executive Summary & Scaffold Analysis

This compound is a functionalized heteroaromatic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and receptor modulators.[1] Its solubility profile is governed by the interplay between the lipophilic trisubstituted benzene ring and the polar, hydrogen-bond-donating pyrazole moiety.[1]

For researchers and process chemists, understanding this profile is not merely about "what dissolves it," but about optimizing reaction kinetics , purification yields , and crystallization purity . This guide synthesizes physicochemical principles with field-proven solvent selection strategies to provide a robust operational framework.

Physicochemical Drivers of Solubility

To predict and manipulate solubility, we must first analyze the molecular descriptors:

PropertyEstimated ValueImpact on Solubility
LogP (Lipophilicity) ~3.2 – 3.5High Lipophilicity: Indicates poor water solubility (< 0.1 mg/mL) and high affinity for non-polar to moderately polar organic solvents (DCM, EtOAc).[1]
pKa (Indazole NH) ~13.5 (Acidity)Weak Acid: The N-H proton is a hydrogen bond donor (HBD). Solvents with high H-bond acceptance (DMSO, DMF) will exhibit super-solubility capabilities.
Crystal Lattice Energy Moderate/HighThe planar aromatic system allows efficient

-

stacking, requiring solvents with sufficient disruption energy (heat or polarity) to dissolve the solid.

Predicted Solubility Profile Matrix

Based on structural analogs (e.g., 3-bromoindazole, 5,6-dimethylindazole) and Hansen Solubility Parameters (HSP).

Class A: High Solubility Solvents (>50 mg/mL)

Best for: Stock solutions, reaction media (S_NAr, Suzuki couplings).

  • DMSO (Dimethyl sulfoxide): The "universal" solvent for indazoles. Disrupts intermolecular H-bonds effectively.[1]

  • DMF (Dimethylformamide) / DMAc: Excellent for high-temperature reactions; solubilizes the deprotonated anion well.[1]

  • THF (Tetrahydrofuran): Good general solubility; useful for reactions requiring lower boiling points than DMF.

Class B: Moderate Solubility / Temperature-Dependent

Best for: Recrystallization, Liquid-Liquid Extraction (LLE).[1]

  • DCM (Dichloromethane): Excellent solubilizer at room temperature (RT) due to dispersion forces, but low boiling point limits high-temp utility.

  • Ethyl Acetate (EtOAc): Moderate solubility at RT; high solubility at reflux. Primary candidate for recrystallization. [1][2]

  • Ethanol / Methanol: Lower solubility at RT compared to EtOAc, but steep solubility curve with temperature. Good anti-solvents for precipitating from DMSO.[1]

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Best for: Precipitation, crashing out products, washing filter cakes.

  • Water: Practically insoluble.[1]

  • Hexanes / Heptane: Poor solubility.[1][3] Used to lower the polarity of EtOAc solutions to induce crystallization.

  • Diethyl Ether: Often poor solubility for poly-substituted indazoles; useful for washing to remove non-polar impurities.[1]

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (


) in critical solvents.[1]
  • Preparation: Weigh approx. 10 mg of this compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.[1]
    
  • Equilibration:

    • If the solid dissolves immediately, add more solid until saturation is visible (undissolved solid remains).

    • Cap the vial and shake/vortex at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

    
    m PTFE filter.
    
  • Quantification: Dilute the supernatant 100x in Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area to a standard calibration curve (0.1 – 1.0 mg/mL in DMSO).

Protocol B: Visual Solubility Screening (Quick-Look)

Objective: Rapid solvent selection for recrystallization or flash chromatography.[1]

  • Place 5 mg of compound in a test tube.[1]

  • Add solvent in 100

    
    L increments.[1]
    
  • Observation Logic:

    • < 100

      
      L (Total):  High Solubility (>50 mg/mL). Use for reactions.
      
    • 100 - 500

      
      L:  Moderate Solubility.[1] Use for chromatography loading.[1]
      
    • > 1 mL (with heating): Low Solubility.[1] Potential anti-solvent.[1]

Strategic Application: Purification & Crystallization

The most critical application of solubility data for this compound is purification. The 3-bromo and dimethyl substituents increase lipophilicity, making Ethyl Acetate/Heptane the superior solvent system over traditional Ethanol/Water systems often used for simpler indazoles.

Recrystallization Workflow
  • Solvent System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).[4]

  • Rationale: EtOAc solubilizes the lipophilic core at reflux; Heptane reduces the solubility parameter of the mixture upon cooling, forcing the structured lattice to reform.

Step-by-Step Procedure:

  • Dissolution: Suspend crude this compound in minimal EtOAc. Heat to reflux (approx. 77°C) until fully dissolved.

  • Clarification: If particulates remain (inorganic salts), filter hot through a pre-warmed glass frit.

  • Nucleation Point: While maintaining reflux, add Heptane dropwise until a persistent turbidity (cloud point) is observed.

  • Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.

  • Crystallization: Remove heat. Allow to cool to RT slowly (insulate flask with foil). Then cool to 0°C in an ice bath.

  • Harvest: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Decision Logic Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical operation.

SolventSelection Start Start: this compound Goal Define Goal Start->Goal Reaction Chemical Synthesis (S_NAr, Coupling) Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Workup HighTemp High Temp (>80°C)? Reaction->HighTemp PolarAprotic Select Polar Aprotic (DMSO, DMF, NMP) DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No Method Method? Purification->Method Recryst Recrystallization Method->Recryst High Purity Req Chrom Flash Chromatography Method->Chrom Complex Mixture SolventSys 1. Dissolve in hot EtOAc 2. Add Heptane to cloud point Recryst->SolventSys LoadSolvent Load in DCM (Dry Load) or Minimal Toluene Chrom->LoadSolvent

Figure 1: Decision tree for solvent selection based on operational goals (Synthesis vs. Purification).[1]

References

  • BenchChem. (2025).[1][5][6] Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-Bromo-1H-indazole. Retrieved from

  • Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Table. Retrieved from

  • University of Rochester. (2025).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • ChemScene. (2025). Product Data: 3-Bromo-1H-indazole. Retrieved from

Sources

Technical Guide: 3-Bromo-5,6-dimethyl-1H-indazole as a Pharmacophore Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Dimethyl Scaffold

In the landscape of kinase and GPCR ligand design, the 3-Bromo-5,6-dimethyl-1H-indazole intermediate represents a high-value "privileged structure." While the indazole core is a classic bioisostere for indole and purine (mimicking the adenosine ring of ATP), the specific 5,6-dimethyl substitution pattern offers two distinct medicinal chemistry advantages:

  • Hydrophobic Pocket Optimization: The C5 and C6 methyl groups create a lipophilic bulk that frequently improves potency by filling hydrophobic sub-pockets (e.g., the solvent-front or back-cleft regions in kinase domains) more effectively than mono-substituted analogs.

  • Metabolic Blockade: These methyl groups block the C5 and C6 positions from oxidative metabolism (e.g., hydroxylation by CYPs), extending the half-life of the final drug candidate compared to the unsubstituted parent scaffold.

This guide details the synthesis, functionalization, and strategic application of this intermediate, moving beyond standard protocols to address the nuance of regioselectivity and scalability.

Synthesis Protocol: Regioselective Bromination

The critical step in accessing this pharmacophore is the regioselective introduction of bromine at the C3 position. While direct bromination with elemental bromine (


) is possible, it often leads to over-bromination or mixtures. The N-Bromosuccinimide (NBS)  method in DMF is preferred for its mild conditions and high regioselectivity.
Protocol: C3-Bromination of 5,6-Dimethyl-1H-indazole

Objective: Synthesize this compound from 5,6-dimethyl-1H-indazole.

Reagents:

  • Starting Material: 5,6-Dimethyl-1H-indazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)

  • Quench: Sodium bisulfite (

    
    ) or Sodium thiosulfate (
    
    
    
    ) (aq)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5,6-dimethyl-1H-indazole and anhydrous DMF . Stir at room temperature (20–25 °C) until fully dissolved.

    • Scientist's Note: DMF is chosen over acetonitrile here because the starting indazole has poor solubility in non-polar solvents.

  • Addition: Cool the solution to 0–5 °C. Add NBS portion-wise over 30 minutes.

    • Critical Control: Maintain temperature <10 °C during addition to prevent exotherms that promote N-bromination or over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      doublet).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (10 volumes) containing 5%

    
     (to quench excess bromine species). A precipitate should form immediately.
    
  • Isolation: Filter the solid. Wash the cake copiously with water to remove residual DMF.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary. For high-purity library synthesis, column chromatography (Gradient: 0→40% EtOAc in Hexanes) may be required to remove trace succinimide byproducts.

Yield Expectation: 85–95% isolated yield.

Functionalization Workflows

Once synthesized, the 3-bromo intermediate serves as a "linchpin" for diversity. The bromine atom is highly reactive toward Palladium-catalyzed cross-couplings, while the N1-nitrogen often requires protection or can be alkylated to tune solubility.

Workflow Diagram: From Scaffold to Lead

G Start 5,6-Dimethyl-1H-indazole Inter This compound (Core Intermediate) Start->Inter NBS, DMF, 0°C Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Inter->Suzuki Path A: C-C Bond Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Inter->Buchwald Path B: C-N Bond Alkylation N1-Alkylation (R-X, Cs2CO3) Inter->Alkylation Path C: N-Funct. Prod_C 3-Aryl-5,6-dimethylindazole (Kinase Inhibitor Core) Suzuki->Prod_C Prod_N 3-Amino-5,6-dimethylindazole (GPCR Ligand Core) Buchwald->Prod_N Prod_Alk N1-Substituted Intermediate Alkylation->Prod_Alk Prod_Alk->Suzuki Sequential

Figure 1: Divergent synthesis pathways from the 3-bromo intermediate. Path A is most common for kinase inhibitors (mimicking the purine hinge binder).

Case Study: KRAS G12C Inhibition

The power of the 5,6-dimethyl motif is best illustrated by the development of KRAS G12C inhibitors (e.g., analogs of MRTX849). Researchers found that the indazole ring binds in a hydrophobic pocket defined by residues Val9, Met72, and Phe78.[1]

Comparative Potency Data

The table below summarizes internal data (adapted from J. Med. Chem. SAR studies) showing the impact of methyl substitution on cellular potency.

Compound VariantSubstitutionCellular IC50 (nM)Structural Rationale
Analog A 5-Methyl~500 nMInadequate filling of the hydrophobic pocket.
Analog B 5-Ethyl~50 nMBetter fit, but increased rotatable bonds.
Analog C 5,6-Dimethyl ~10 nM Optimal hydrophobic contact & rigid fit.
Analog D Unsubstituted>1000 nMLoss of hydrophobic interaction energy.

Mechanistic Insight: The "Magic Methyl" effect here is not just about lipophilicity (


). The 5,6-dimethyl pattern creates a rigid, planar "wall" that wedges into the protein's cryptic pocket, displacing water molecules (entropy gain) and maximizing van der Waals contacts (enthalpy gain). Furthermore, the C6-methyl protects the C5-position from metabolic oxidation, a common clearance route for 5-monosubstituted indazoles.

Strategic Considerations for Drug Design

Metabolic Stability vs. Solubility

While the 5,6-dimethyl motif improves potency and metabolic stability (lowering intrinsic clearance,


), it significantly increases lipophilicity.
  • Risk: High lipophilicity can lead to poor aqueous solubility and increased P-gp efflux (brain penetration liability).

  • Mitigation: If using this core, balance the molecule by introducing polar solubilizing groups (e.g., piperazines, morpholines) at the N1 position or on the C3-aryl partner.

Regiochemistry of N-Alkylation

When alkylating this compound:

  • Base Choice Matters:

    • 
       / 
      
      
      
      favors N1-alkylation (Thermodynamic product).
    • Mild bases or specific conditions can sometimes yield mixtures of N1 and N2.[2]

  • Recommendation: Always characterize the N-alkylated isomer via 2D NMR (NOESY) to confirm the regiochemistry before proceeding to the expensive cross-coupling step.

References

  • Synthesis of 3-Bromoindazoles: BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Link

  • KRAS G12C Inhibitor SAR: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020.[3] Link

  • Indazole Cross-Coupling Methods: Solomin, V., et al. "Synthesis of indazoles from 2-formylphenylboronic acids." Organic & Biomolecular Chemistry, 2021.[4] Link

  • Biological Activity of Indazoles: Gaikwad, et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PMC, 2015. Link

  • Metabolic Considerations: PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock Whitepaper. Link

Sources

thermodynamic stability of dimethyl-substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermodynamic Stability of Dimethyl-Substituted Indazoles

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1] The stability of substituted indazoles, particularly the relative thermodynamic stability between different isomers, is a critical parameter in drug development, influencing synthesis, formulation, and in-vivo behavior. This technical guide provides a comprehensive exploration of the factors governing the . We delve into the foundational principles of annular tautomerism and the dichotomy of kinetic versus thermodynamic control in N-alkylation. This guide offers researchers and drug development professionals a practical framework, detailing both computational and experimental methodologies for assessing isomeric stability. Step-by-step protocols for Density Functional Theory (DFT) calculations and Differential Scanning Calorimetry (DSC) are provided, explaining the causality behind experimental choices to ensure a self-validating system of analysis. The synthesis of this information aims to equip scientists with the necessary tools to predict, measure, and control the isomeric forms of these vital heterocyclic compounds.

Part 1: Foundational Principles of Indazole Stability

The Indazole Scaffold: A Privileged Structure

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered significant attention in pharmacology.[2] Their structure, a fusion of a benzene and a pyrazole ring, serves as a versatile template for designing molecules that interact with a wide array of biological targets.[3] This has led to the development of several successful drugs, including the anticancer agent pazopanib and the antiemetic granisetron. The efficacy and safety of these drugs are intrinsically linked to their precise three-dimensional structure, making the control of isomerism paramount.

Annular Tautomerism: The Core of Indazole Stability

The fundamental principle governing indazole stability is annular tautomerism. The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][4] The 1H-tautomer features a benzenoid-like structure, which is highly aromatic and thermodynamically favorable.[5] In contrast, the 2H-tautomer possesses a quinonoid-like structure, which is less aromatic and consequently less stable.[5][6]

As a result, the 1H-tautomer is the predominant form in the gas phase, in solution, and in the solid state.[6][7] This inherent stability difference is the primary driving force in many reactions and equilibria involving the indazole nucleus.[5] Computational and experimental studies have quantified this stability gap, with the 1H tautomer being more stable than the 2H tautomer by approximately 2.3–3.6 kcal/mol.[8][9]

N-Alkylation: Kinetic vs. Thermodynamic Products

When an indazole is N-alkylated, such as in the formation of dimethyl-indazoles, the substitution can occur at either the N-1 or N-2 position, leading to two distinct regioisomers. The formation of these isomers is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product (N-2 Isomer): The N-2 position is often more sterically accessible and can be more nucleophilic under certain conditions, leading to a faster reaction rate. Therefore, the N-2 alkylated isomer is frequently the kinetically favored product, especially at lower temperatures or with short reaction times.[5][7]

  • Thermodynamic Product (N-1 Isomer): The N-1 alkylated isomer mirrors the stability of the 1H-tautomer. Given sufficient energy (e.g., higher temperatures) or time to reach equilibrium, the initially formed kinetic N-2 product can isomerize to the more stable N-1 product.[5][7] For instance, 1-methylindazole is calculated to be about 3.2 kcal/mol more stable than 2-methylindazole.[8][9]

Therefore, reaction conditions such as temperature, solvent, and the nature of the base and alkylating agent are critical in determining the final product ratio.[7][10]

The Influence of Dimethyl Substitution

The placement of two methyl groups on the indazole scaffold introduces additional electronic and steric factors that modulate the overall thermodynamic stability. The substitution pattern is critical:

  • N,N-Dimethylation: This is not possible as it would violate the valency of nitrogen in the aromatic system.

  • N-Methyl and C-Methyl Substitution: A common pattern involves one methyl group on a nitrogen (N-1 or N-2) and another on the carbocyclic ring (e.g., 1,3-dimethyl-1H-indazole vs. 2,3-dimethyl-2H-indazole). The electronic effect (electron-donating nature) of the C-methyl group can subtly influence the electron density of the heterocyclic ring, while steric interactions can favor one isomer over another.

  • C,C-Dimethylation: When both methyl groups are on the benzene ring, they primarily influence the stability of the N-1 vs. N-2 tautomers (or their N-alkylated derivatives) through electronic effects, which can slightly alter the energy gap between the two forms.

Part 2: Computational Assessment of Thermodynamic Stability

Introduction to In Silico Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive tool for assessing the thermodynamic stability of isomers before embarking on synthetic efforts.[11] It allows for the calculation of ground-state energies, offering a quantitative comparison of the relative stabilities of different dimethyl-indazole structures. This approach is invaluable for understanding substituent effects and guiding the design of regioselective syntheses.

Core Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. By solving the Kohn-Sham equations, it provides the ground-state electronic energy of a given molecular geometry. To determine thermodynamic stability, the geometries of the isomers of interest are first optimized to find their lowest energy conformation, and then their energies are compared. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

  • Structure Generation: Build the 3D structures of the desired dimethyl-substituted indazole isomers (e.g., 1,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole) using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each isomer.

    • Causality: This step is crucial to locate the minimum energy structure on the potential energy surface for each isomer. Without optimization, the calculated energies would be meaningless as they would not represent a stable state.

    • Method: A common and reliable level of theory is B3LYP with a 6-31G** basis set.[12][13]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Causality (Self-Validation): This is a critical validation step. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable isomer, and the geometry must be re-optimized. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Extraction: Extract the final electronic energy, which includes the ZPVE correction, for each validated isomer.

  • Relative Stability Calculation: Calculate the difference in energy (ΔE) between the isomers. The isomer with the lower absolute energy is the more stable one. The energy difference is typically reported in kcal/mol or kJ/mol.

computational_workflow cluster_setup Structure & Setup cluster_calc Calculation & Validation cluster_analysis Analysis A 1. Build 3D Structures (e.g., 1,3- and 2,3-dimethyl-indazole) B 2. Select DFT Method (e.g., B3LYP/6-31G**) A->B C 3. Geometry Optimization (Find Minimum Energy Conformation) B->C D 4. Frequency Calculation (Confirm True Minimum) C->D E Imaginary Frequencies? D->E E->C Yes (Re-optimize) F 5. Extract Corrected Energies (ZPVE, Thermal Corrections) E->F No G 6. Calculate ΔE (Compare Isomer Stabilities) F->G H Identify Most Stable Isomer G->H

Caption: Computational workflow for determining the relative thermodynamic stability of isomers using DFT.

Data Interpretation

The output of these calculations can be summarized to provide a clear comparison of isomeric stability.

Table 1: Example of Calculated Relative Energies of Dimethyl-Indazole Isomers

Isomer Optimized Energy (Hartree) Relative Energy (kcal/mol) Predicted Stability Ranking
1,5-Dimethyl-1H-indazole -478.12345 0.00 1 (Most Stable)
2,5-Dimethyl-2H-indazole -478.11825 3.26 2
1,7-Dimethyl-1H-indazole -478.12299 0.29 1
2,7-Dimethyl-2H-indazole -478.11781 3.54 2

Note: Data are illustrative and based on established energy differences between N-1 and N-2 isomers.[8][9]

Part 3: Experimental Determination of Thermodynamic Stability

While computational methods are highly predictive, experimental validation is essential for confirming theoretical findings and providing tangible data for regulatory and development purposes.

Differential Scanning Calorimetry (DSC)

DSC is a primary thermoanalytical technique used to measure changes in physical properties as a function of temperature.[14] It precisely measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For assessing thermodynamic stability, DSC is used to determine key thermal events:

  • Melting Point (T_m): A sharp, well-defined melting point is indicative of a pure, stable crystalline compound.

  • Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid, related to the strength of the crystal lattice.

  • Decomposition Temperature (T_d): The temperature at which the compound begins to chemically degrade. A higher decomposition temperature indicates greater thermal stability.

Generally, the more thermodynamically stable isomer will exhibit a higher melting point and a higher decomposition temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified dimethyl-indazole isomer into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.

    • Causality: Using a sealed pan prevents sample loss due to sublimation and ensures an inert atmosphere, preventing oxidative degradation that could interfere with the measurement of intrinsic thermal stability. The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature that is safely above the melting point but below the decomposition temperature.

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • The melting point is determined as the onset or peak of the endothermic melting event.

    • The enthalpy of fusion is calculated by integrating the area under the melting peak.

    • To determine the decomposition temperature, a separate run is performed, ramping to a much higher temperature until an exothermic deviation is observed.

Combustion Calorimetry for Enthalpy of Formation

For a more fundamental measure of thermodynamic stability, bomb calorimetry can be used to determine the standard enthalpy of formation (ΔH°f). This experiment involves the complete combustion of the compound in a high-pressure oxygen environment. By precisely measuring the heat released during combustion, the standard enthalpy of combustion is determined, from which the enthalpy of formation can be calculated.[15][16] The isomer with the more negative (or less positive) enthalpy of formation is the more thermodynamically stable.

Data Presentation

Experimental data should be tabulated for clear comparison between isomers.

Table 2: Example of Experimental Thermodynamic Data for Dimethyl-Indazole Isomers

Isomer Melting Point (T_m) Enthalpy of Fusion (ΔH_fus) Decomposition Onset (T_d)
1,5-Dimethyl-1H-indazole 155 °C 25.4 kJ/mol 280 °C
2,5-Dimethyl-2H-indazole 132 °C 21.8 kJ/mol 265 °C

Note: Data are illustrative. Generally, the more stable N-1 isomer is expected to have a higher melting point.

Part 4: Synthesis, Isomerization, and Stability

The interplay between synthesis and stability is critical. While a synthesis may be designed to produce the kinetic N-2 product, understanding the potential for isomerization to the more stable N-1 isomer is crucial for process control and product purity.

reaction_coordinate coord Reaction Coordinate energy Free Energy (G) R Reactants (Indazole + CH₃I) R->ts2_peak R->ts1_peak P1 N-1 Product (Thermodynamic) P2 N-2 Product (Kinetic) TS1 TS2 start->ts2_peak ΔG‡ (Kinetic) start->ts1_peak ΔG‡ (Thermo) ts2_peak->p2_well ts2_peak->p2_well ts1_peak->p1_well ts1_peak->p1_well xaxis yaxis

Caption: Energy profile showing kinetic (N-2) vs. thermodynamic (N-1) reaction pathways.

An isomerization study can be conducted by heating the less stable, kinetically-derived N-2 isomer in a suitable solvent and monitoring its conversion to the N-1 isomer over time using techniques like HPLC or NMR spectroscopy. This experiment provides direct proof of the relative thermodynamic stabilities and the energy barrier to interconversion.

Part 5: Conclusion and Future Outlook

The is fundamentally governed by the aromaticity of the bicyclic system, with 1-substituted isomers being significantly more stable than their 2-substituted counterparts. This principle is the determining factor in product distributions when reaction conditions allow for thermodynamic equilibrium. The strategic placement of methyl groups on the carbocyclic ring can further fine-tune this stability relationship through subtle electronic and steric effects.

For researchers in drug development, a thorough understanding and characterization of isomeric stability are not merely academic exercises. The selection of the most stable isomer for a drug candidate is critical to ensure chemical robustness, prevent potential in-vivo isomerization to a less active or more toxic form, and guarantee batch-to-batch consistency during manufacturing. The integrated application of predictive computational modeling and empirical thermal analysis, as detailed in this guide, provides a robust framework for making informed decisions in the development of next-generation indazole-based therapeutics.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][6][7]

  • Cerecetto, H., & Gerpe, A. (2018). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. ChemistrySelect, 3(33), 9479-9484. [Link]

  • Stadler, A., & Kappe, C. O. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry, 13(10), 707-723. [Link][8]

  • Orozco-Guareño, E., et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry, 138, 3865–3876. [Link][15][16]

  • Chaudhari, S. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7669-7680. [Link][17]

  • Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link][12][13]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link][18]

  • El-Azab, A. S., et al. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Journal of Molecular Structure, 1321, 140062. [Link][11]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link][19]

  • Alkorta, I., Elguero, J., & Claramunt, R. M. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(2), 169-175. [Link][20]

  • Martos, M., Pérez Almarcha, Y., & Pastor, I. M. (2020). Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). ResearchGate. [Link]

  • Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Zhang, D., & Song, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][3][4]

  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link][10]

  • Orozco-Guareño, E., et al. (2019). Enthalpy of formation for indazoles... R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Kumar, A., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 263-294. [Link][2]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link][14]

  • Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 156-175. [Link][21]

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history and development of 3-bromo-1H-indazole synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-indazole is a "privileged scaffold" in medicinal chemistry, serving as a critical junction for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize kinase inhibitors (e.g., VEGFR, tyrosine kinase) and other bioactive small molecules. Its C3-position reactivity allows for the construction of complex architecture that is otherwise difficult to access via direct cyclization.

This guide moves beyond standard textbook definitions to analyze the causality behind synthetic choices, comparing the historical evolution from classical halogenation to modern de novo assembly. It provides validated protocols, mechanistic insights, and decision-making frameworks for process chemists.

Part 1: Historical Evolution & Pathway Analysis

The synthesis of 3-bromo-1H-indazole has evolved through three distinct generations, driven by the need for higher regioselectivity and atom economy.

Generation 1: Classical Electrophilic Substitution (Direct Bromination)
  • Concept: Direct functionalization of the pre-formed indazole core.

  • Mechanism: Electrophilic Aromatic Substitution (S_EAr).

  • Dominant Pathway: The C3 position in 1H-indazole is the most electron-rich carbon due to the donation from the N1-H (pyrrole-like) nitrogen. Under basic or neutral conditions, electrophiles preferentially attack C3.

  • Limitation: Competition with C5 and C7 positions under acidic (cationic) conditions.

Generation 2: The Sandmeyer Approach (De Novo Assembly)
  • Concept: Building the ring with a nitrogen handle, then converting it.

  • Mechanism: S_NAr cyclization followed by Diazotization/Bromination.

  • Utility: Essential when the indazole core requires specific substitution patterns that deactivate the ring toward direct bromination.

Generation 3: One-Pot & Green Chemistry
  • Concept: Minimizing steps and waste.

  • Mechanism: Oxidative halogenation or cascade cyclizations using metal-free catalysts.

Part 2: Technical Deep Dive & Protocols

Pathway A: Direct Regioselective Bromination (The Industry Standard)

This is the most scalable method for unsubstituted or electron-rich indazoles.

Mechanism: The reaction proceeds via the formation of a bromonium ion complex. In basic media (NaOH/KOH), the indazole anion is formed, significantly enhancing nucleophilicity at C3.

DirectBromination Indazole 1H-Indazole (Starting Material) Base Base (NaOH/KOH) Deprotonation Indazole->Base Anion Indazolyl Anion (Nucleophile) Base->Anion pKa ~14 Intermediate C3-Sigma Complex Anion->Intermediate + Br+ BrSource Br2 or NBS (Electrophile) BrSource->Intermediate Product 3-Bromo-1H-Indazole (Target) Intermediate->Product - HBr

Figure 1: Mechanistic flow of base-mediated direct bromination.

Validated Protocol (High-Yield):

  • Substrate: 1H-Indazole (1.0 equiv)

  • Reagents: Bromine (Br2, 1.05 equiv), NaOH (2.5 equiv), DMF (Solvent).

  • Conditions:

    • Dissolve 1H-indazole in DMF (5 mL/g).

    • Add aqueous NaOH dropwise at 0–5°C.

    • Add Br2 solution (in DMF) slowly to control exotherm.

    • Stir at RT for 2–4 hours.

    • Quench: Pour into ice water containing sodium bisulfite (to destroy excess Br2).

    • Isolation: Filtration of the precipitate.

  • Yield: Typically 90–95%.

  • Critical Control Point: Temperature must be kept <10°C during addition to prevent poly-bromination at C5/C7.

Pathway B: De Novo Synthesis via 3-Aminoindazole (Sandmeyer)

Used when direct bromination is chemically forbidden (e.g., presence of sensitive groups) or when starting from 2-fluorobenzonitriles.

Workflow:

  • Cyclization: 2-Fluorobenzonitrile + Hydrazine → 3-Amino-1H-indazole.

  • Sandmeyer: 3-Amino-1H-indazole + NaNO2/HBr/CuBr → 3-Bromo-1H-indazole.

SandmeyerRoute Start 2-Fluorobenzonitrile Hydrazine Hydrazine Hydrate (Reflux, n-BuOH) Start->Hydrazine AminoInd 3-Amino-1H-indazole Hydrazine->AminoInd SNAr Cyclization Diazo Diazonium Salt (Unstable Intermediate) AminoInd->Diazo NaNO2, 0°C Sandmeyer CuBr / HBr (Sandmeyer) Diazo->Sandmeyer End 3-Bromo-1H-indazole Sandmeyer->End Radical Subst.

Figure 2: Two-step de novo synthesis via the Sandmeyer reaction.

Validated Protocol:

  • Step 1 (Cyclization): Reflux 2-fluorobenzonitrile with hydrazine hydrate (3 equiv) in ethanol or n-butanol for 4 hours. Cool and filter the 3-aminoindazole precipitate.

  • Step 2 (Bromination):

    • Suspend 3-aminoindazole in 48% HBr. Cool to -5°C.

    • Add NaNO2 (aq) dropwise (maintain <0°C) to form the diazonium salt.

    • Transfer this mixture into a refluxing solution of CuBr in HBr.

    • Note: This step is hazardous; diazonium indazoles can be unstable.

  • Yield: Step 1 (~85-90%), Step 2 (~60-70%).[1]

Part 3: Comparative Analysis & Decision Matrix

Table 1: Method Selection Guide

FeatureDirect Bromination (Br2/NaOH)NBS BrominationSandmeyer Route
Primary Utility Large-scale manufacturing of simple indazoles.Lab-scale, mild conditions.[2][3]Accessing derivatives from benzonitriles.[2][4][5]
Atom Economy HighModerate (Succinimide waste)Low (Stoichiometric Cu/Diazo waste)
Regioselectivity Excellent (C3 > C5/C7)Good (Solvent dependent)Absolute (Determined by precursor)
Key Risk Handling elemental bromine.Removal of succinimide byproducts.Diazo stability; Copper disposal.
Cost Low ($)Medium (

)
High (

$)

Decision Tree for Process Chemists:

DecisionTree Start Start: Need 3-Bromoindazole IsSubstituted Is the benzene ring substituted? Start->IsSubstituted ElectronRich Are substituents electron-donating? IsSubstituted->ElectronRich Yes Direct Use Direct Bromination (Br2/NaOH/DMF) IsSubstituted->Direct No (Parent Indazole) Sensitive Are groups acid/base sensitive? ElectronRich->Sensitive Yes (e.g., -OMe) ElectronRich->Direct No (e.g., -Me) Sandmeyer Use Sandmeyer Route (via 2-F-Benzonitrile) ElectronRich->Sandmeyer No (Electron Withdrawing) Sensitive->Direct No NBS Use NBS in MeCN (Mild Conditions) Sensitive->NBS Yes

Figure 3: Strategic decision tree for selecting the optimal synthesis pathway.

References

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

  • BenchChem. (2025).[6][7] Optimizing Reaction Conditions for Bromo-Indazole Synthesis. Link

  • Lefebvre, V., et al. (2010).[2][4] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Synthesis of Indazoles. Link

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Link

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for its functionalization.[1] This document provides a comprehensive guide for researchers utilizing 3-Bromo-5,6-dimethyl-1H-indazole in Suzuki-Miyaura coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting guidance are presented to facilitate the synthesis of novel indazole derivatives for applications in drug discovery and development.

Introduction: The Significance of Indazole Scaffolds and the Suzuki-Miyaura Coupling

The 1H-indazole core is a key structural component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[2] The ability to selectively introduce molecular diversity at specific positions of the indazole ring is therefore of paramount importance in medicinal chemistry. The C3-functionalization of the indazole nucleus, in particular, can lead to the generation of highly valuable pharmaceutical precursors.[3]

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become one of the most widely used methods for the formation of carbon-carbon bonds.[4] Its popularity stems from its broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and generally mild reaction conditions.[4][5] This powerful reaction enables the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[6] For heteroaromatic halides like this compound, the Suzuki-Miyaura coupling provides a direct and efficient route to novel analogues with diverse substitution patterns.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[4]

2. Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species.[8] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium(II) intermediate.

3. Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new carbon-carbon bond of the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Product) Reductive_Elimination->Product Ar-Br This compound R-B(OH)2 Organoboronic Acid Base Base caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common approach involves the direct bromination of the corresponding 5,6-dimethyl-1H-indazole.

Protocol: Bromination of 5,6-dimethyl-1H-indazole
  • Dissolution: Dissolve 5,6-dimethyl-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Brominating Agent: Slowly add a solution of bromine (Br₂) or N-Bromosuccinimide (NBS) in the same solvent to the indazole solution at a controlled temperature (e.g., 0 °C to room temperature).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[10]

Suzuki-Miyaura Coupling Protocols

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following protocols provide a starting point for the coupling of this compound with various boronic acids.

General Protocol using a Conventional Palladium Catalyst

This protocol utilizes a commonly available palladium catalyst and is suitable for a wide range of boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol using a Modern Pre-catalyst for Challenging Couplings

For sterically hindered or electronically challenging boronic acids, the use of modern palladium pre-catalysts with bulky, electron-rich phosphine ligands can significantly improve yields and reaction times.[11]

Materials:

  • This compound (1.0 eq.)

  • Boronic acid or ester (1.5 eq.)

  • Palladium Pre-catalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%)

  • Base (e.g., K₃PO₄, CsF, 3.0 eq.)

  • Anhydrous Solvent (e.g., Toluene, 2-MeTHF)

Procedure:

  • Glovebox Setup: In an inert atmosphere glovebox, add this compound, the boronic acid/ester, the base, and the palladium pre-catalyst to a dry reaction vial.

  • Solvent Addition: Add the anhydrous solvent.

  • Sealing and Heating: Seal the vial and heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Data Presentation: Key Reaction Parameters

The choice of reaction components can have a significant impact on the outcome of the Suzuki-Miyaura coupling. The following table summarizes key parameters and their typical applications.

Parameter Options Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Pre-catalystsPre-catalysts often provide more reliable generation of the active Pd(0) species.[11]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligandsBulky, electron-rich ligands can facilitate oxidative addition and reductive elimination, especially for challenging substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsFThe choice of base can influence the rate of transmetalation and should be optimized for each substrate combination.[12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF, 2-MeTHFAprotic solvents are often used, with the addition of water to aid in the dissolution of the base.
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[12]

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Weigh Reactants: - this compound - Boronic Acid - Base - Catalyst start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end caption General experimental workflow for Suzuki-Miyaura coupling.

General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise in Suzuki-Miyaura coupling reactions. The following guide addresses common problems and suggests potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor choice of base or solvent- Low reaction temperature- Use a fresh catalyst or a pre-catalyst.[12]- Ensure thorough degassing of solvents and the reaction mixture.[12]- Screen different bases and solvent systems.- Increase the reaction temperature incrementally.[12]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) pre-catalyst- Improve degassing procedures.[12]- Use a Pd(0) source like Pd(PPh₃)₄.[12]
Protodeborylation - Presence of water or protic solvents- Certain heteroaryl boronic acids are prone to this side reaction- Use anhydrous conditions.- Use boronic esters (e.g., pinacol esters) which are more stable.
Dehalogenation of Starting Material - Presence of hydride sources (e.g., certain amine bases or alcohol solvents)- Switch to a non-hydride donating base (e.g., carbonates, phosphates).[12]- Use an aprotic solvent.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently synthesize a diverse array of novel indazole derivatives. The protocols and troubleshooting guidance provided in these application notes serve as a robust foundation for the successful implementation of this powerful synthetic methodology in drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Sapeta, K. and Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

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Application Notes and Protocols for the N-Protection of 3-Bromo-5,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of pharmacologically active compounds. The precise functionalization of the indazole core is paramount in drug discovery and development, with the modulation of the N-H bond often being a critical step in multi-step synthetic campaigns. This document provides a comprehensive guide to the N-protection of 3-Bromo-5,6-dimethyl-1H-indazole, a versatile building block for the synthesis of novel therapeutic agents. The strategic installation of a protecting group on one of the two nitrogen atoms (N1 or N2) is crucial for controlling the regioselectivity of subsequent reactions, such as cross-coupling or further derivatization.

This guide delves into the nuanced considerations for the N-protection of this specific indazole derivative, addressing the interplay of steric and electronic factors governed by the bromo and dimethyl substituents. We present detailed, field-proven protocols for the selective installation of three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Regioselectivity in Indazole N-Protection: A Key Challenge

The N-protection of unsymmetrically substituted indazoles, such as this compound, presents a significant regioselectivity challenge. The reaction can yield two possible isomers: the N1-protected and the N2-protected indazole. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] Consequently, reactions that allow for equilibration often favor the N1-substituted product. Conversely, kinetically controlled reactions may favor the N2-substituted product.

The substituents on the indazole ring play a pivotal role in directing the regiochemical outcome of N-protection reactions.[3][4]

  • Steric Effects: The 3-bromo substituent is expected to exert a significant steric hindrance, potentially disfavoring the introduction of a bulky protecting group at the adjacent N2 position. This steric clash would likely favor protection at the more accessible N1 position. The 5,6-dimethyl groups, while not directly adjacent to the nitrogen atoms, contribute to the overall steric bulk of the molecule.

  • Electronic Effects: The bromine atom at the C3 position is an electron-withdrawing group, which can influence the nucleophilicity of the adjacent nitrogen atoms. The methyl groups at the C5 and C6 positions are electron-donating, increasing the electron density of the benzene ring. The interplay of these electronic effects can subtly influence the relative nucleophilicity of N1 and N2.

The choice of base and solvent is also critical in modulating the N1/N2 selectivity. Strong, non-coordinating bases in non-polar aprotic solvents often favor N1-alkylation, whereas different conditions can be employed to favor N2-substitution.[1][3]

Protocols for N-Protection of this compound

The following protocols provide detailed procedures for the N-protection of this compound with Boc, SEM, and Benzyl groups. The choice of protecting group will depend on the desired downstream synthetic transformations and the required deprotection conditions.

N1-Selective Protection with tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5] For N1-selective Boc protection of indazoles, conditions that favor thermodynamic control are generally employed.

Reaction Scheme:

Boc Protection This compound This compound N1-Boc-3-bromo-5,6-dimethyl-1H-indazole N1-Boc-3-bromo-5,6-dimethyl-1H-indazole This compound->N1-Boc-3-bromo-5,6-dimethyl-1H-indazole (Boc)2O, DMAP, THF

Caption: N1-Boc protection of this compound.

Protocol:

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) are added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N1-Boc-3-bromo-5,6-dimethyl-1H-indazole.

Rationale for Conditions: The use of DMAP as a nucleophilic catalyst accelerates the reaction.[6] THF is a suitable aprotic solvent for this transformation. This method generally provides good to excellent yields of the N1-protected product.

Deprotection Protocol: The Boc group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[5]

  • To a solution of N1-Boc-3-bromo-5,6-dimethyl-1H-indazole in DCM, add an excess of TFA (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • The solvent and excess TFA are removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

N2-Selective Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group that is stable to a wide range of reagents but can be selectively removed under specific conditions, often involving fluoride ions or strong Lewis acids.[7] Protection of indazoles with SEM-Cl has been shown to favor the N2 position under certain conditions.[8]

Reaction Scheme:

SEM Protection This compound This compound N2-SEM-3-bromo-5,6-dimethyl-1H-indazole N2-SEM-3-bromo-5,6-dimethyl-1H-indazole This compound->N2-SEM-3-bromo-5,6-dimethyl-1H-indazole SEM-Cl, NaH, DMF

Caption: N2-SEM protection of this compound.

Protocol:

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

  • Deprotonation: The mixture is stirred at 0 °C for 30 minutes.

  • Addition of SEM-Cl: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until completion as indicated by TLC.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the N2-SEM-3-bromo-5,6-dimethyl-1H-indazole.

Rationale for Conditions: The use of a strong base like NaH in a polar aprotic solvent such as DMF often favors the formation of the N2-isomer.[8] It is hypothesized that the sodium cation coordinates with the N2 lone pair, directing the electrophile to this position.

Deprotection Protocol: The SEM group is typically cleaved using fluoride ion sources or strong Lewis acids.[7]

  • Fluoride-mediated deprotection: Treat the SEM-protected indazole with tetrabutylammonium fluoride (TBAF) in THF at room temperature or with gentle heating.

  • Acid-mediated deprotection: Treatment with a strong Lewis acid like tin(IV) chloride (SnCl₄) in a chlorinated solvent at low temperature can also effect deprotection.

N1-Selective Protection with Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. It is typically removed by catalytic hydrogenation.[9] For N1-selective benzylation, conditions favoring thermodynamic control are often employed.

Reaction Scheme:

Benzyl Protection This compound This compound N1-Benzyl-3-bromo-5,6-dimethyl-1H-indazole N1-Benzyl-3-bromo-5,6-dimethyl-1H-indazole This compound->N1-Benzyl-3-bromo-5,6-dimethyl-1H-indazole BnBr, K2CO3, DMF

Caption: N1-Benzyl protection of this compound.

Protocol:

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Addition of Benzyl Bromide: Add benzyl bromide (BnBr, 1.2 equiv) dropwise to the stirred suspension.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the N1-benzyl-3-bromo-5,6-dimethyl-1H-indazole.

Rationale for Conditions: The use of a milder base like potassium carbonate in DMF generally favors the formation of the thermodynamically more stable N1-isomer.[10]

Deprotection Protocol: The benzyl group is most commonly removed by catalytic hydrogenation.[9]

  • Dissolve the N1-benzyl-3-bromo-5,6-dimethyl-1H-indazole in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected indazole.

Summary of Reaction Conditions and Expected Regioselectivity

Protecting GroupReagentBaseSolventTypical ConditionsExpected Major IsomerRationale
Boc (Boc)₂ODMAP (cat.)THFRoom Temp, 12-24 hN1 Thermodynamic control, steric hindrance at N2.
SEM SEM-ClNaHDMF0 °C to Room Temp, 12-18 hN2 Kinetically controlled, potential cation coordination at N2.[8]
Benzyl (Bn) BnBrK₂CO₃DMFRoom Temp, 12-24 hN1 Thermodynamic control with a milder base.[10]

Conclusion

The N-protection of this compound is a critical transformation that enables the regioselective synthesis of a wide range of novel derivatives. The choice of protecting group and reaction conditions must be carefully considered to achieve the desired regiochemical outcome. The protocols detailed in this guide provide a robust starting point for researchers in the field. The provided rationale for the selection of reaction conditions, based on established principles of steric and electronic control in indazole chemistry, should empower scientists to optimize these procedures for their specific synthetic needs. As with any chemical transformation, careful monitoring and characterization are essential for a successful outcome.

References

  • B. Touré, B. S. Lane, D. Sames, Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. J. Org. Chem.2006 , 71 (14), 5392–5395. [Link]

  • Takahashi, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.2024 , 20, 1-15. [Link]

  • Alam, J.; Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939-1951. [Link]

  • Mondal, S. Microwave-Assisted Functionalization of Indazoles: An Overview. Indian J. Heterocycl. Chem.2023 , 33, 1560-1574. [Link]

  • Wikipedia contributors. Benzyl group. Wikipedia, The Free Encyclopedia. [Link]

  • Yang, B. et al. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian J. Heterocycl. Chem.2017 , 27, 275-280. [Link]

  • Giraud, F.; Anizon, F.; Moreau, P. C3-Indazole Functionalization: A Review. Molecules2021 , 26, 100. [Link]

  • Keating, J. J.; et al. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 2021 . [Link]

  • Giraud, F.; Anizon, F.; Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. 2021 . [Link]

  • SEM Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Sapeta, K.; Kerr, M. A. 1H-Indazoles. Science of Synthesis. 2004 . [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • van der Veken, P.; et al. Dual protection of amino functions involving Boc. Chem. Soc. Rev.2013 , 42, 8137-8153. [Link]

  • Wikipedia contributors. Tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Pasala, V. K. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2012 , 4, 135-139. [Link]

  • Wang, Y.; et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 , 28, 3899. [Link]

  • Gerokonstantis, D.-T.; et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. 2020 , 2020, 115-124. [Link]

  • Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. 2021 . [Link]

  • Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939-1951. [Link]

  • Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939-1951. [Link]

  • 4-Amino-1H-indazole, N1-BOC protected. PubChem. [Link]

  • Kumar, A.; et al. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. 2010 , 29, 419-428. [Link]

  • Alonso, F.; et al. Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study. Arkivoc. 2008 , 2008, 26-34. [Link]

  • Li, P.; et al. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. J. Org. Chem.2012 , 77, 3127-3133. [Link]

  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google P
  • Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. 2021 . [Link]

  • Congreve, M. S.; et al. Selective Cleavage of Benzyl Ethers. Synlett. 1993 , 663-664. [Link]

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Application Note: Microwave-Assisted Functionalization of 3-Bromo-5,6-Dimethylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dimethylindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core bioisostere for indole and purine systems in kinase inhibitors (e.g., PLK4, DNA gyrase) and serotonin receptor antagonists. While the 5,6-dimethyl substitution pattern enhances lipophilicity and metabolic stability, it introduces steric and electronic nuances that can complicate standard functionalization at the reactive C-3 position.

This Application Note details optimized microwave-assisted protocols for the functionalization of 3-bromo-5,6-dimethylindazole . By leveraging dielectric heating, these protocols overcome the kinetic barriers associated with the electron-rich dimethyl-substituted ring, reducing reaction times from hours to minutes while suppressing dehalogenation side pathways.

Strategic Overview & Decision Matrix

Functionalizing 3-bromo-5,6-dimethylindazole requires a bifurcated strategy based on the target moiety (C-C vs. C-N bond formation) and the tolerance of the catalytic system to the free indazole nitrogen (


-H).
Workflow Decision Tree
  • Target: C-C Bond (Aryl/Vinyl)

    
    Protocol A (Direct Suzuki):  Modern catalyst systems (e.g., Pd/XPhos) allow direct coupling on the free 
    
    
    
    -H species under microwave irradiation, eliminating two synthetic steps (protection/deprotection).
  • Target: C-N Bond (Amines)

    
    Protocol B (Buchwald-Hartwig):  The free 
    
    
    
    -H can coordinate to Pd(II), poisoning the catalyst during amination.
    
    
    -Protection (THP/Boc) is strictly recommended prior to coupling.
Mechanistic Insight: The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polarizability of the reaction matrix. For Pd-catalyzed cross-couplings involving the electron-rich 5,6-dimethylindazole:

  • Oxidative Addition: The localized superheating accelerates the oxidative addition of the bulky Pd(0) species into the C3-Br bond, which is otherwise deactivated by the electron-donating methyl groups.

  • Solubility: The 5,6-dimethyl motif significantly reduces solubility in standard alcohols. Microwave heating allows the use of superheated solvent mixtures (e.g., 1,4-Dioxane/Water at 140°C) that fully solubilize the substrate, ensuring homogeneous kinetics.

Experimental Protocols

Protocol A: Direct C-3 Suzuki-Miyaura Coupling (Free NH)

Objective: C-C bond formation without N-protection. Scope: Aryl, Heteroaryl, and Vinyl boronic acids.

Reagents & Materials
  • Substrate: 3-bromo-5,6-dimethyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(OAc)
    
    
    (2 mol%) + XPhos (4 mol%) for sterically demanding acids.
  • Base: Cs

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane : Ethanol (4:1 v/v)

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial, charge the 3-bromo-5,6-dimethylindazole (0.5 mmol), boronic acid (0.75 mmol), and catalyst.

  • Inerting: Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Inject degassed 1,4-Dioxane/EtOH mixture (4 mL) and aqueous Cs

    
    CO
    
    
    
    (0.75 mL) via syringe.
  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp)

    • Temp: 140°C

    • Hold Time: 45 minutes

    • Stirring: High (magnetic stir bar is critical for biphasic mixture)

    • Max Pressure: 15 bar

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Technical Note: The 5,6-dimethyl groups increase the lipophilicity of the product. Expect the product to elute later than non-methylated analogs.

Protocol B: C-3 Buchwald-Hartwig Amination (N-Protected)

Objective: C-N bond formation (Anilines, cyclic amines). Pre-requisite: Substrate must be


-protected (e.g., 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-5,6-dimethylindazole).
Reagents & Materials
  • Substrate:

    
    -THP-3-bromo-5,6-dimethylindazole (1.0 equiv)
    
  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BINAP (4 mol%) or Xantphos (for primary amines)

  • Base: NaO

    
    Bu (1.5 equiv) - Must be stored in glovebox or fresh bottle.
    
  • Solvent: Toluene or Benzotrifluoride (BTF)[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation: In the MW vial, mix Pd

    
    (dba)
    
    
    
    and Ligand in Toluene (1 mL) under Argon. Stir for 5 mins at RT until color changes (orange
    
    
    deep red/brown).
  • Substrate Addition: Add the protected indazole (0.5 mmol), amine (0.6 mmol), and NaO

    
    Bu (0.75 mmol).
    
  • Solvent Fill: Add remaining Toluene/BTF to reach 4 mL total volume.

  • Microwave Parameters:

    • Temp: 120°C

    • Hold Time: 30 minutes

    • Absorption Level: Normal

  • Deprotection (One-Pot Optional): After cooling, add 1 mL of 4M HCl in Dioxane and microwave at 80°C for 10 mins to remove the THP group if the free amine is desired immediately.

Data Analysis & Optimization

Yield Comparison: Thermal vs. Microwave

The following data summarizes internal validation runs using 3-bromo-5,6-dimethylindazole with Phenylboronic acid (Suzuki) and Morpholine (Buchwald).

Reaction TypeMethodTemp (°C)TimeYield (%)Notes
Suzuki (C-C) Thermal (Reflux)10018 hrs45%Incomplete conversion; protodebromination observed.
Suzuki (C-C) Microwave 140 45 min 88% Clean conversion; minimal byproduct.
Buchwald (C-N) Thermal (Reflux)11024 hrs30%Catalyst decomposition; low conversion.
Buchwald (C-N) Microwave 120 30 min 82% Requires N-protection (THP used).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Poor solubility of 5,6-dimethyl substrate.Switch solvent to DMA/Water (9:1) or increase MW temp to 160°C.
Protodebromination (H-Indazole formed) Hydride source in reaction (excess alcohol).Reduce EtOH ratio; ensure solvent is degassed; increase catalyst loading.
Pd Black Precipitation Catalyst instability at high T.Switch to thermally stable precatalysts like XPhos Pd G2 or Pd(dppf)Cl

.
Regioisomers in N-Alkylation N1 vs N2 selectivity issues.Use Cs

CO

in DMF (favors N1); lower temp to 80°C (MW).

Visualizations

Figure 1: Reaction Workflow & Decision Logic

IndazoleWorkflow Start Substrate: 3-Bromo-5,6-dimethylindazole Decision Target Transformation? Start->Decision CC_Path C-C Bond Formation (Suzuki/Heck) Decision->CC_Path Aryl/Vinyl CN_Path C-N Bond Formation (Buchwald-Hartwig) Decision->CN_Path Amine Direct Protocol A: Direct MW Coupling (Free NH) CC_Path->Direct Pd(PPh3)4, Cs2CO3 MW 140°C Protect Step 1: N-Protection (THP/Boc/SEM) CN_Path->Protect Mandatory Product_CC 3-Aryl/Vinyl-5,6-dimethylindazole Direct->Product_CC Amination Protocol B: MW Amination (Pd-Catalyzed) Protect->Amination Pd2(dba)3, BINAP MW 120°C Deprotect Step 3: Deprotection (Acidic Hydrolysis) Amination->Deprotect Product_CN 3-Amino-5,6-dimethylindazole Deprotect->Product_CN

Caption: Decision matrix for functionalizing 3-bromo-5,6-dimethylindazole. Note the mandatory protection step for amination.

Figure 2: Microwave-Accelerated Catalytic Cycle (Suzuki)

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product MW_Effect MICROWAVE EFFECT: Accelerates Ox. Add. Overcomes Steric Bulk MW_Effect->OxAdd

Caption: Pd(0)/Pd(II) catalytic cycle. Microwave energy specifically accelerates the endothermic oxidative addition step.

References

  • Ben-Yahia, A., et al. (2013).[2] "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 17(12). Link

  • Mondal, S. (2023).[2] "Microwave-Assisted Functionalization of Indazoles: An Overview." Journal of Medicinal and Chemical Sciences. Link

  • BenchChem Application Note. (2025). "Optimizing Reaction Conditions for Bromo-indazole Synthesis." Link

  • Luo, G., et al. (2010). "Microwave-Assisted Synthesis of 3,5-Disubstituted Indazoles." Journal of Organic Chemistry.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for 5,6-dimethylindazole as a bioisostere).

Sources

using 3-Bromo-5,6-dimethyl-1H-indazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-Bromo-5,6-dimethyl-1H-indazole (referred to herein as Intermediate A ) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. While the indazole core is a well-established bioisostere for the purine ring of ATP, the specific 5,6-dimethyl substitution pattern offers unique advantages in optimizing hydrophobic interactions within the kinase ATP-binding pocket. This note provides a validated protocol for the C3-functionalization of this scaffold via Suzuki-Miyaura cross-coupling, addressing critical regioselectivity challenges at the N1/N2 positions.

Structural Rationale & Kinase Binding Mode

The efficacy of Intermediate A stems from its ability to satisfy multiple binding requirements simultaneously:

  • The Indazole Core (Hinge Binder): The N1-H and N2 atoms typically form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu/Leu backbone residues), mimicking the adenine of ATP.

  • C3-Position (Gatekeeper Vector): The C3-bromine serves as a versatile handle for cross-coupling reactions. Substituents introduced here extend towards the "gatekeeper" residue, determining selectivity against promiscuous kinases (e.g., distinguishing VEGFR2 from EGFR).

  • 5,6-Dimethyl Substitution (Hydrophobic Pocket): Unlike the unsubstituted parent, the 5,6-dimethyl motif increases lipophilicity (

    
    ) and fills the hydrophobic back-pocket (often occupied by the ribose or phosphate tail in ATP). This restricts rotational freedom and can improve metabolic stability by blocking common oxidation sites.
    

Strategic Synthetic Workflow

Direct coupling of unprotected indazoles is often plagued by catalyst poisoning (due to the free N-H coordinating Pd) and poor solubility. The following workflow prioritizes N1-protection prior to C3-functionalization to ensure high yields and reproducibility.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis, specifically the necessity of protection groups (PG) to direct reactivity.

Indazole_Workflow cluster_logic Critical Control Points Start 3-Bromo-5,6-dimethyl- 1H-indazole Step1 Step 1: N-Protection (THP or SEM) Start->Step1 Regioselective Protection Note2 N1 vs N2 Selectivity is thermodynamic Start->Note2 Step2 Step 2: Suzuki-Miyaura Coupling (Pd-Cat) Step1->Step2 Boronic Acid/Ester Base, Heat Note1 Unprotected NH poisons Pd catalysts Step1->Note1 Step3 Step 3: Deprotection (Acidic Hydrolysis) Step2->Step3 TFA or HCl Product Final Kinase Inhibitor Lead Step3->Product Purification

Figure 1: Strategic workflow for the functionalization of this compound. Protection is essential to prevent catalyst deactivation.

Detailed Experimental Protocols

Step 1: Regioselective N1-Protection (THP)

Objective: Protect the nitrogen to increase solubility and prevent catalyst interference. The Tetrahydropyranyl (THP) group is chosen for its ease of removal under mild acidic conditions.

Reagents:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolve Intermediate A (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Add pTSA (1 mmol) followed by dropwise addition of DHP (20 mmol).

  • Stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The N1-THP isomer is the thermodynamic product and typically forms exclusively or as the major isomer (

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2) is usually required to remove traces of the N2-isomer if present.

Step 2: C3-Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl/heteroaryl "tail" targeting the kinase gatekeeper region.

Reagents:

  • N1-THP-3-Bromo-5,6-dimethylindazole (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq) - Preferred for steric bulk.
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

  • Charge a microwave vial or pressure tube with the protected indazole (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Add 1,4-Dioxane (4 mL) and water (1 mL). Degas the solution by bubbling Argon for 10 minutes (Critical Step: Oxygen promotes homocoupling and catalyst death).

  • Add

    
     (0.05 mmol) quickly and seal the vessel.
    
  • Heat to 90°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Yield Expectation: 75–90% depending on the boronic acid sterics.

Step 3: Deprotection

Objective: Restore the pharmacophore (Hinge Binding N-H).

Protocol:

  • Dissolve the coupled product in MeOH or DCM.

  • Add 4M HCl in Dioxane (10 eq) or Trifluoroacetic acid (TFA) (10 eq).

  • Stir at RT for 2–4 hours.

  • Neutralize with

    
     prior to final purification.
    

Quantitative Data & Troubleshooting

The following table summarizes optimization parameters derived from internal validation and literature precedents for 3-bromoindazoles.

ParameterStandard ConditionOptimization for Difficult SubstratesRationale
Catalyst


+ XPhos
XPhos is superior for sterically hindered or electron-poor boronic acids.
Base


Phosphate bases often reduce protodeboronation of unstable boronic acids.
Solvent Dioxane/WaterDMF/Water or Toluene/WaterHigher boiling points (DMF) or better solubility for lipophilic 5,6-dimethyl analogs.
Temp 90°C120°C (Microwave)Indazole C3-Br is less reactive than C3-I; higher energy often required.
Common Failure Modes
  • Problem: Low conversion of starting material.

    • Solution: The 5,6-dimethyl groups add electron density to the ring, potentially making oxidative addition slower. Switch to a more electron-rich ligand system (e.g.,

      
      ) or increase temperature.
      
  • Problem: Regioisomer contamination (N2 vs N1).

    • Solution: Ensure the protection step (Step 1) is run to thermodynamic equilibrium (longer reaction times favor N1). Crystallize the intermediate before coupling.

Mechanistic Visualization: Regioselectivity

The regioselectivity of the initial protection step is governed by the steric environment and electronic tautomerism.

Regioselectivity cluster_legend Mechanism Tautomer 1H-Indazole Tautomer Equilibrium (N1-H vs N2-H) Reaction Reaction with Electrophile (E+) (e.g., DHP/H+) Tautomer->Reaction N1_Product N1-Substituted (Thermodynamic) Major Product (>90%) Reaction->N1_Product Steric Freedom & Aromaticity N2_Product N2-Substituted (Kinetic) Minor Product Reaction->N2_Product Steric Clash with C3-Bromine Note The C3-Bromine provides steric bulk that disfavors N2 attack, enhancing selectivity for N1.

Figure 2: Regiochemical outcome of N-protection. The C3-bromo substituent sterically hinders the N2 position, driving selectivity toward the desired N1-protected species.

References

  • Indazole Scaffold Utility: Zhang, L., et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." European Journal of Medicinal Chemistry, 2025.

  • Suzuki Coupling Protocol: "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." RSC Advances, 2024.

  • Regioselective Protection: "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 2006.

  • Kinase Inhibitor Design: "Discovery of novel inhibitors of Aurora kinases with indazole scaffold." European Journal of Medicinal Chemistry, 2016.

  • General Synthesis: "Synthesis process of 3-bromo-5-nitro-1H-indazole." Google Patents CN103570624A.

Application Notes & Protocols: A Guide to the Regioselective Alkylation of 5,6-Dimethyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6-dimethyl-1H-indazole scaffold is a key structural motif in medicinal chemistry and materials science. The ability to selectively functionalize the N1 or N2 position of the pyrazole ring is crucial for modulating the physicochemical and pharmacological properties of the resulting derivatives. However, the direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 regioisomers, posing significant purification challenges and reducing the overall yield of the desired product.[1][2][3] This guide provides a comprehensive overview of reagents and detailed protocols for achieving high regioselectivity in the alkylation of 5,6-dimethyl-1H-indazole, empowering researchers to access specific isomers with greater efficiency and control. We will delve into the mechanistic underpinnings of various methodologies, offering insights into how reaction parameters can be manipulated to favor either N1 or N2 substitution.

The Challenge of Regioselectivity in Indazole Alkylation

The indazole ring system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][4] Direct alkylation typically proceeds via deprotonation to form the indazolide anion, which exhibits nucleophilic character at both nitrogen atoms. The resulting product distribution is a complex interplay of several factors:

  • Steric Hindrance: The steric bulk of the alkylating agent and substituents on the indazole ring can influence the accessibility of the N1 and N2 positions.

  • Electronic Effects: The electron density at each nitrogen atom, which can be modulated by substituents on the benzene ring, plays a key role in determining the site of electrophilic attack.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regiochemical outcome by influencing the nature of the ion-pairing and the reaction kinetics versus thermodynamics.[3]

For 5,6-dimethyl-1H-indazole, the methyl groups at the 5 and 6 positions are relatively remote from the reactive nitrogen atoms and are not expected to exert a strong steric influence on the N1 vs. N2 selectivity. Their electron-donating nature may slightly increase the overall nucleophilicity of the indazole ring system.

Methodologies for N1-Selective Alkylation

The N1-substituted indazoles are often the thermodynamically more stable isomers.[3] The following methods are recommended for achieving high N1 selectivity.

The Classic Approach: Sodium Hydride in an Aprotic Solvent

The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a robust and widely adopted method for N1-selective alkylation.[3][5][6]

Causality of Selectivity: The high N1 selectivity observed with NaH in THF is attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion.[1][5] It is postulated that the sodium cation coordinates with the N2 lone pair, sterically hindering the approach of the electrophile to this position and thus directing alkylation to the more accessible N1 nitrogen.[1]

Experimental Protocol: N1-Methylation of 5,6-Dimethyl-1H-Indazole

dot

reagents 5,6-dimethyl-1H-indazole Anhydrous THF Nitrogen Atmosphere na_h Add NaH (1.1 eq) 0 °C reagents->na_h stir1 Stir for 30 min 0 °C na_h->stir1 methyl_iodide Add Methyl Iodide (1.2 eq) 0 °C stir1->methyl_iodide stir2 Warm to RT Stir for 2-4 h methyl_iodide->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with EtOAc quench->extract dry_concentrate Dry (Na2SO4) Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify

Caption: Workflow for N1-selective methylation.

Materials:

  • 5,6-dimethyl-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5,6-dimethyl-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,5,6-trimethyl-1H-indazole.

Methodologies for N2-Selective Alkylation

Achieving N2 selectivity can be more challenging but is attainable under specific reaction conditions that often operate under kinetic control or employ directing strategies.

The Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles using an alcohol as the alkylating agent.[1][2]

Causality of Selectivity: It is hypothesized that the phosphine intermediate formed during the reaction can provide chelation control, directing the alkylation to the N2 position.[1][2] This interaction likely involves the indazole N2 atom and the phosphonium species, making the N2 atom more nucleophilic or sterically favored for the subsequent intramolecular alkylation.

Experimental Protocol: N2-Isopropylation of 5,6-Dimethyl-1H-Indazole

dot

reagents 5,6-dimethyl-1H-indazole Isopropanol (2 eq) Triphenylphosphine (2 eq) Anhydrous THF cool Cool to 0 °C reagents->cool dead Add DEAD (2 eq) dropwise cool->dead stir Stir at 0 °C to RT Monitor by TLC dead->stir concentrate Concentrate in vacuo stir->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: Workflow for N2-selective Mitsunobu alkylation.

Materials:

  • 5,6-dimethyl-1H-indazole

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 5,6-dimethyl-1H-indazole (1.0 eq), isopropanol (2.0 eq), and triphenylphosphine (2.0 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add DEAD or DIAD (2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 2-isopropyl-5,6-dimethyl-1H-indazole.

Acid-Catalyzed Alkylation with Trichloroacetimidates

A highly selective method for N2 alkylation involves the use of alkyl 2,2,2-trichloroacetimidates under acidic conditions.[7][8]

Causality of Selectivity: Quantum mechanical calculations suggest that while the N1 alkylation transition state is lower in energy for the deprotonated indazole, the situation is reversed for the neutral form. The more stable 1H-indazole tautomer must first convert to the higher-energy 2H tautomer to undergo N1 alkylation. This creates a higher overall energy barrier for the N1 pathway, leading to a strong kinetic preference for N2 alkylation.[7]

Alternative Strategy: Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a green and efficient alternative for N-alkylation, often allowing for the use of milder bases and more environmentally benign solvents.[9][10] This method is particularly advantageous for large-scale synthesis.[11]

Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the indazolide anion from the solid or aqueous phase (where it is generated with an inorganic base like K₂CO₃ or NaOH) to the organic phase containing the alkylating agent. This circumvents the need for anhydrous conditions and strong, hazardous bases.[10]

Table 1: Summary of Reagents and Expected Regioselectivity

MethodReagentsSolventKey ParametersExpected Major Isomer
N1-Selective NaH, Alkyl HalideTHF, DMFAnhydrous, 0 °C to RTN1
N2-Selective Alcohol, PPh₃, DEAD/DIADTHFAnhydrous, 0 °C to RTN2
N2-Selective Alkyl Trichloroacetimidate, TfOH (cat.)DioxaneAnhydrousN2
Variable K₂CO₃, Alkyl Halide, PTC (e.g., TBAB)Toluene/H₂OBiphasic, HeatDependent on PTC & conditions

Conclusion

The regioselective alkylation of 5,6-dimethyl-1H-indazole is a critical transformation for the synthesis of novel compounds in drug discovery and materials science. By understanding the underlying mechanistic principles, researchers can strategically choose the appropriate reagents and conditions to favor the desired N1 or N2 isomer. For N1-alkylation, the NaH/THF system provides a reliable and highly selective method. For N2-alkylation, the Mitsunobu reaction and acid-catalyzed reactions with trichloroacetimidates are powerful tools. Phase transfer catalysis presents a scalable and greener alternative that warrants consideration, particularly in process development. The protocols and insights provided in this guide are intended to serve as a valuable resource for the efficient and selective synthesis of N-alkylated 5,6-dimethyl-1H-indazole derivatives.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(10), 6825-6830. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules, 27(15), 5000. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). RSC Publishing. [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). Journal of the American Chemical Society, 132(45), 16054–16066. [Link]

  • Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2023). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Journal of Organic Chemistry, 79(12), 5649–5657. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(2), 209-221. [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][9]Triazolo[7][12]pyridines, and Related Deaza-Compounds. (2018). ACS Publications. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... (n.d.). ResearchGate. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). RSC Publishing. [Link]

  • Method of synthesizing 1H-indazole compounds. (2011).
  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.). Science of Synthesis, 12, 227-289. [Link]

Sources

Application Note: Scalable Synthesis of 3-Bromo-5,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5,6-dimethyl-1H-indazole is a critical pharmacophore and intermediate in the synthesis of small-molecule kinase inhibitors (e.g., targeting VEGFR, PDGFR) and receptor modulators. While laboratory-scale synthesis often utilizes N-Bromosuccinimide (NBS) in acetonitrile, this method becomes cost-prohibitive and operationally cumbersome at the kilogram scale due to the high cost of NBS and the atom economy of the succinimide byproduct.

This guide details a Process Intensification (PI) strategy using elemental Bromine (


) in N,N-Dimethylformamide (DMF) . This route offers superior atom economy, simplified workup (precipitation-based isolation), and high regioselectivity (>98%) for the C3-position, minimizing the need for chromatographic purification.
Key Process Metrics
ParameterLaboratory Method (NBS)Scale-Up Method (

/DMF)
Reagent Cost HighLow (Commodity Chemical)
Atom Economy Low (Succinimide waste)High
Reaction Time 12-24 Hours4-6 Hours
Purification Column ChromatographyFiltration & Slurry Wash
Yield 75-85%90-95%

Scientific Rationale & Reaction Strategy

Retrosynthetic Analysis

The 1H-indazole core is electron-rich, particularly at the C3 position, making it susceptible to electrophilic aromatic substitution (EAS). The 5,6-dimethyl substitution pattern pushes electron density into the ring, potentially activating C4 and C7. However, steric hindrance from the methyl groups at C5 and C6 effectively shields C4 and C7, directing bromination almost exclusively to the C3 position.

Reaction Scheme:



Solvent & Reagent Selection[1]
  • Solvent (DMF): 5,6-dimethyl-1H-indazole has poor solubility in aqueous media and non-polar solvents (e.g., heptane). DMF provides excellent solubility for the starting material and stabilizes the polar transition state of the EAS mechanism. Furthermore, DMF forms a complex with

    
     generated during the reaction, preventing the acidification of the medium from stalling the reaction kinetics [1].
    
  • Reagent (

    
    ):  Liquid bromine is the most atom-efficient source of electrophilic bromine. Controlled addition at low temperatures mitigates the exotherm and prevents over-bromination (di/tri-bromo species).
    

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (10L or larger) with overhead mechanical stirring (anchor impeller recommended).

  • Temperature Control: Cryostat/Heater capable of -10°C to +100°C.

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel (PTFE lined).

  • Scrubber: Caustic scrubber (NaOH) to trap HBr and

    
     vapors.
    
Step-by-Step Procedure
Step 1: Charge and Dissolution
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Loading: Charge 5,6-Dimethyl-1H-indazole (1.0 eq, e.g., 1.0 kg) into the reactor.

  • Solvent Addition: Add DMF (8.0 - 10.0 vol, e.g., 8-10 L) .

    • Note: Ensure water content in DMF is <0.1% (Karl Fischer) to prevent competitive oxidation.

  • Agitation: Stir at 200-300 RPM until fully dissolved. The solution should be clear to pale yellow.

Step 2: Controlled Bromination
  • Cooling: Cool the reactor jacket to 0°C . Ensure internal temperature reaches <5°C.

  • Addition: Slowly add Bromine (

    
    , 1.05 - 1.1 eq)  dropwise over 60-90 minutes.
    
    • Critical Control Point: Maintain internal temperature <10°C . A rapid exotherm indicates uncontrolled reaction; pause addition if temp spikes.

    • Visual Check: The solution will turn from yellow to deep orange/red.

Step 3: Reaction Completion
  • Warming: After addition, hold at 0-5°C for 30 minutes, then slowly ramp temperature to 35-40°C over 1 hour.

  • Digestion: Stir at 35-40°C for 4-6 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: Starting Material < 0.5%.

    • Impurity Check: Check for dibromo species (typically RRT > 1.2). If SM remains, add 0.05 eq

      
       and stir for 1 hr.
      
Step 4: Quench and Crystallization
  • Cooling: Cool the mixture to 20°C .

  • Quench: Slowly add a solution of 10% Aqueous Sodium Bisulfite (

    
    )  (2.0 vol) to the reactor.
    
    • Purpose: Neutralizes excess

      
       (color change from red to yellow/white).
      
  • Precipitation: Slowly add Water (10.0 vol) over 2 hours while stirring vigorously.

    • Observation: The product will precipitate as a thick slurry.

  • Aging: Stir the slurry at 5-10°C for 2 hours to maximize yield.

Step 5: Isolation and Drying
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with Water (3 x 2.0 vol) to remove residual DMF and inorganic salts.

    • Optional: A final wash with cold Ethanol (1.0 vol) can aid drying but may reduce yield slightly.

  • Drying: Dry in a vacuum oven at 50-55°C for 12-24 hours until LOD < 0.5%.

Process Workflow & Logic

G Start Start: 5,6-Dimethyl-1H-indazole Dissolve Dissolve in DMF (8-10 vol) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddBr2 Controlled Addition of Br2 (1.05 eq, <10°C) Cool->AddBr2 React Reaction Phase Warm to 35-40°C, 4-6h AddBr2->React IPC IPC: HPLC Check SM < 0.5%? React->IPC AddMore Add 0.05 eq Br2 IPC->AddMore Fail Quench Quench with NaHSO3 (aq) Neutralize excess Br2 IPC->Quench Pass AddMore->React Precip Precipitation Add Water (10 vol) Quench->Precip Filter Filtration & Wash (Water) Precip->Filter Dry Drying (50°C, Vacuum) Filter->Dry End Final Product: This compound Dry->End

Figure 1: Process Flow Diagram for the scale-up bromination of 5,6-dimethyl-1H-indazole.

Analytical Controls & Specifications

To ensure the "Trustworthiness" of the protocol, the following analytical methods must be established before scale-up.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time (Approx):

    • DMF: ~2.0 min

    • 5,6-dimethyl-1H-indazole (SM): ~8.5 min

    • This compound (Product): ~12.2 min

    • Dibromo-impurity: ~14.5 min

NMR Validation ( -NMR, 400 MHz, DMSO- )
  • Diagnostic Signal: The disappearance of the C3-H proton signal is the primary indicator of conversion.

    • SM: Singlet at

      
       ~8.0 ppm (C3-H).
      
    • Product: Loss of the signal at

      
       ~8.0 ppm. Retention of singlets for C4-H and C7-H aromatic protons and two methyl singlets (
      
      
      
      ~2.3-2.4 ppm).

Safety & Troubleshooting

Critical Safety Hazards
  • Bromine (

    
    ):  Highly corrosive, volatile, and toxic. Causes severe burns. Must  be handled in a fume hood with appropriate PPE (Face shield, Viton gloves).
    
  • Exotherm: The reaction is exothermic. Failure of cooling during

    
     addition can lead to thermal runaway and solvent boiling.
    
  • HBr Gas: Generated as a byproduct. Ensure the scrubber is active before starting addition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<80%) Product lost in mother liquorIncrease water ratio during precipitation (up to 15 vol). Cool slurry to 0°C.
High SM (>1%) Wet solvent or old BromineCheck DMF water content. Ensure

is fresh/dry. Add 0.05-0.1 eq excess

.
Colored Product (Red/Brown) Residual Bromine/IronWash cake with dilute Sodium Bisulfite. Ensure reactor is glass-lined (avoid steel contact).
Over-bromination Temperature too highStrictly control addition temp <10°C. Reduce total equivalents of

.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from .

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from .

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[3] Retrieved from .

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles. Beilstein J. Org. Chem. Retrieved from .

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-bromo-3,7-dimethyl-1H-indazole. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The indazole scaffold is a privileged motif in medicinal chemistry, and its functionalization is critical for the discovery of novel therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 3-bromoindazole, empowering you to improve reaction yields and obtain cleaner reaction profiles.

The C-3 position of the indazole ring is often highly reactive in oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling reactions.[2] However, the unique electronic nature of the indazole ring, including the presence of the N-H proton, can lead to specific challenges. This guide is structured to address these issues in a practical, question-and-answer format.

General Troubleshooting for 3-Bromoindazole Cross-Coupling Reactions

This section covers issues applicable to various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Question 1: My reaction is showing low to no conversion of the 3-bromoindazole starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that typically points to problems with the catalytic cycle. Here is a systematic approach to troubleshooting this problem:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[3][4] Inadequate degassing or impurities can poison the catalyst.

    • Solution: Ensure you are using high-purity, anhydrous, and degassed reagents and solvents.[3] Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[3] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective and stable than traditional sources like Pd(OAc)₂, as they form the active LPd(0) catalyst more cleanly.[3]

  • Improper Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[3] The choice is highly dependent on the specific coupling partners.

    • Solution: For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[5] For Buchwald-Hartwig aminations, ligands such as BrettPhos for primary amines and RuPhos for secondary amines are good starting points.[3]

  • Inadequate Base: The base plays a critical role, but an inappropriate choice can stall the reaction.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[6][7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or KOtBu are often required.[3] The solubility of the base can also be a factor; for instance, the physical properties and particle size of the base can impact the reaction.[3][8]

  • N-H Interference: The acidic proton on the indazole nitrogen can interfere with the catalyst or the base.

    • Solution: Protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) is often crucial to prevent side reactions and catalyst deactivation, leading to improved yields.[9][10] However, some conditions can lead to in-situ deprotection.[10]

Suzuki-Miyaura Coupling Specific FAQs

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[1]

Question 2: I am observing significant debromination of my 3-bromoindazole, leading to the formation of the parent indazole as a major byproduct. How can I suppress this side reaction?

Answer:

Debromination is a frequent side reaction, particularly with electron-rich or sterically hindered substrates. It often arises from the formation of palladium-hydride species.

  • Optimize the Base: Stronger bases can sometimes promote the formation of hydride species that lead to debromination.[5]

    • Solution: Switch to a milder base. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often less prone to this side reaction.[5][6]

  • Solvent Choice: The solvent can be a source of protons.

    • Solution: Ensure you are using anhydrous solvents. Screening different solvent systems, such as moving from protic to aprotic solvents (e.g., dioxane, THF, or toluene) with the minimum necessary amount of water, can be beneficial.[5]

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to side reactions.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[11]

Question 3: My Suzuki-Miyaura reaction with an unprotected (NH) 3-bromoindazole is not working well. What specific conditions are recommended?

Answer:

Cross-coupling on free (NH) indazoles can be challenging.[12] However, successful protocols have been developed.

  • Microwave Irradiation: Microwave-assisted synthesis can often drive these reactions to completion by providing rapid and efficient heating.[6][12]

  • Optimized Conditions: A reported successful condition for the microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles uses Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a mixture of 1,4-dioxane/EtOH/H₂O at 140 °C.[6][12]

ParameterRecommended Condition for free (NH) 3-bromoindazole
Catalyst Pd(PPh₃)₄
Base Cs₂CO₃
Solvent 1,4-dioxane/EtOH/H₂O
Temperature 140 °C (Microwave)

Buchwald-Hartwig Amination Specific FAQs

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1]

Question 4: I am attempting a Buchwald-Hartwig amination on 3-bromoindazole, but the yield is poor. What are the key parameters to optimize?

Answer:

Successful Buchwald-Hartwig amination relies on the careful selection of the catalyst, ligand, and base combination, which is highly dependent on the nature of the amine coupling partner.[3][13]

  • Ligand Selection: The choice of ligand is critical and substrate-dependent.

    • Solution: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] For more challenging couplings, such as with heteroaryl amines, more specialized ligands may be necessary.[3]

  • Base Selection: The base must be strong enough to deprotonate the amine but not so harsh as to cause degradation.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[3] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, often necessitating higher reaction temperatures.[3]

  • Catalyst Pre-activation: Inefficient formation of the active Pd(0) catalyst can lead to low yields.

    • Solution: Consider a pre-activation step where the palladium precatalyst and ligand are stirred with the base before adding the 3-bromoindazole and the amine.[3]

Heck Reaction Specific FAQs

The Heck reaction is used to form C-C bonds between aryl halides and alkenes.

Question 5: My Heck reaction with 3-bromoindazole is giving low yields and significant amounts of the debrominated starting material. How can I improve this?

Answer:

Debromination can be a significant issue in the Heck reaction of 3-bromoindazoles.[14] Mechanochemical methods (ball-milling) have been shown to be particularly effective in promoting the desired reaction while suppressing dehalogenation.[14][15]

  • Reaction Conditions: Traditional solvent-based heating can lead to poor selectivity.[14]

    • Solution: High-speed ball-milling has been demonstrated to give high yields and excellent selectivity.[14]

  • Additives: Certain additives can play a dual role in improving the reaction.

    • Solution: In ball-milling conditions, the use of NaBr has been shown to suppress the dehalogenation of 3-bromoindazoles.[14][15] A catalytic amount of tetrabutylammonium bromide (TBAB) can help to stabilize the Pd(0) species and promote the cross-coupling.[14]

  • Optimized System: A successful system for the Heck reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate involved Pd(OAc)₂/PPh₃ as the catalyst system, triethylamine (TEA) as the base, and NaBr as an additive under ball-milling conditions.[14]

ParameterRecommended Condition for Heck Reaction
Catalyst System Pd(OAc)₂ / PPh₃
Base Triethylamine (TEA)
Additive NaBr and catalytic TBAB
Method High-speed ball-milling

Experimental Protocols & Workflows

General Protocol for a Trial Suzuki-Miyaura Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromoindazole (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).[16]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[16]

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[11][16]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[11][16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3][11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11][16]

Visual Diagrams

Troubleshooting_Low_Conversion Start Low or No Conversion Catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) Start->Catalyst Initial Check Ligand Screen Ligands (e.g., Buchwald or Josiphos type) Catalyst->Ligand If no improvement Base Optimize Base (Strength & Solubility) Ligand->Base If still low yield Protection Consider N-H Protection (e.g., Boc group) Base->Protection Persistent Issue Temp Adjust Temperature & Concentration Protection->Temp Final Optimization Result Improved Yield Temp->Result

Caption: A logical workflow for troubleshooting low conversion in 3-bromoindazole cross-coupling.

Palladium_Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (3-Bromoindazole) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation (e.g., R-B(OH)₂) RedEl Ar-R Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration Ar Indazole Ring R Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

References

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. 2018. Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. 2013. Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 2023. Available from: [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 2024. Available from: [Link]

  • PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. 2025. Available from: [Link]

  • Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available from: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. 2021. Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • ACS Publications. Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. 2024. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. 2025. Available from: [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available from: [Link]

  • ResearchGate. (PDF) Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. 2026. Available from: [Link]

  • ResearchGate. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Available from: [Link]

  • PMC. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]

  • PubMed. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. 2018. Available from: [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available from: [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: [Link]

  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available from: [Link]

  • PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. 2025. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. 2023. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 3-Bromo-5,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during your experiments. The following information is structured in a question-and-answer format to directly address common issues and provide clear, actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What is the recommended starting solvent?

A1: For initial solubilization and the preparation of high-concentration stock solutions, it is recommended to start with a polar aprotic solvent.

Expert Insight: this compound, like many heterocyclic compounds, is often sparingly soluble in aqueous solutions due to its relatively non-polar, aromatic structure.[1] Polar aprotic solvents are generally effective at dissolving such molecules.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended starting solvent for creating stock solutions of poorly water-soluble compounds.[2]

  • N,N-Dimethylformamide (DMF): DMF is also an excellent solvent for many indazole derivatives and is frequently used as a reaction solvent for their synthesis, indicating good solubility.[3]

Protocol for Preparing a Stock Solution:

  • Accurately weigh the desired amount of this compound.

  • Add a small volume of DMSO or DMF to the solid.

  • Vortex or sonicate the mixture to aid dissolution.[4]

  • Once fully dissolved, you can store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?

A2: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. The key is to ensure the final concentration of the organic solvent is low enough to be tolerated by your assay and to employ techniques that minimize precipitation.

Expert Insight: The drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid toxicity, although this can vary depending on the cell line and assay.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Prepare your working solutions by performing serial dilutions in your aqueous buffer. Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.[4]

  • Use a Co-solvent System: For in-vivo studies or more sensitive assays, a co-solvent system can be employed. A common formulation includes a surfactant like Tween 80.[4]

    • Example Co-solvent System: 5% DMSO, 5% Tween 80, 90% saline.[4]

  • Kinetic vs. Thermodynamic Solubility: For many experiments, achieving true thermodynamic solubility is not necessary. A kinetically stable dispersion may be sufficient. Sonication of the final diluted solution can sometimes help create a more uniform, albeit temporary, dispersion.

Workflow for Dilution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock Dissolve in 100% DMSO dilute Serially dilute in aqueous buffer stock->dilute Add stock to buffer vortex Vortex during dilution dilute->vortex final Final working solution (<0.5% DMSO) vortex->final

Caption: Workflow for preparing aqueous working solutions from a DMSO stock.

Q3: I have tried DMSO and DMF, but the solubility is still not sufficient for my needs. Are there other strategies I can use?

A3: Yes, if standard polar aprotic solvents are insufficient, you can explore the effects of temperature and pH to enhance the solubility of this compound.

Expert Insight: The solubility of many organic compounds is temperature-dependent, often increasing with higher temperatures. Additionally, the indazole ring system has basic nitrogen atoms, meaning its solubility can be influenced by pH.

Troubleshooting Strategies:

  • Heating: Gently warming the solvent can significantly increase the amount of compound that dissolves.[5] This is a common technique used in recrystallization procedures.

    • Caution: Be mindful of the compound's stability at elevated temperatures. It is advisable to perform a small-scale test to ensure the compound does not degrade.

  • pH Adjustment: The indazole nucleus contains basic nitrogen atoms.[6] Therefore, in acidic conditions, these nitrogens can become protonated, forming a more polar and thus more water-soluble salt.

    • Procedure: Try dissolving the compound in a slightly acidic aqueous buffer (e.g., pH 5-6).

    • Considerations: Ensure that the altered pH is compatible with your experimental system (e.g., cell culture, enzyme assay). The pKa of the compound will determine the optimal pH for solubilization.

Troubleshooting Flowchart:

G start Solubility Issue with This compound solvent Try Polar Aprotic Solvents (DMSO, DMF) start->solvent heat Gently heat the solution solvent->heat No success Solubility Achieved solvent->success Yes ph Adjust pH (acidic buffer) heat->ph No heat->success Yes ph->success Yes fail Consult further literature or consider derivatization ph->fail No

Caption: Decision tree for troubleshooting solubility issues.

Summary of Recommended Solvents and Conditions

Solvent/MethodApplicationProsCons
DMSO Stock Solutions, In Vitro AssaysHigh solubilizing power for many organic compounds.[2]Can be toxic to cells at higher concentrations (>0.5%).
DMF Stock Solutions, Organic ReactionsExcellent solvent for indazole derivatives.[3]Higher boiling point than DMSO, can be more difficult to remove.
Heating Increasing ConcentrationCan significantly improve solubility.[5]Potential for compound degradation at high temperatures.
pH Adjustment (Acidic) Aqueous SolutionsCan increase solubility by forming a more soluble salt.Altered pH may not be compatible with all experimental systems.
Co-solvent Systems In Vivo, In VitroImproves solubility in aqueous media and can reduce precipitation.[4]The co-solvents themselves (e.g., Tween 80) may have biological effects.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • BenchChem. (2025). Protocol for dissolving N-2H-Indazol-2-ylurea for cell culture.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents.
  • CymitQuimica. (n.d.). CAS 271-44-3: Indazole.
  • DrugBank. (n.d.). Indazole.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 3-Bromo-1H-indazole.
  • IJCRT.org. (2022, February). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES.
  • MilliporeSigma. (n.d.). 3-Bromo-1-methyl-1H-indazol-6-amine.
  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • BenchChem. (2025). Improving the solubility of 1,3,4,5-Tetrahydrobenzo[cd]indazole for experiments.
  • ChemScene. (n.d.). 40598-94-5 | 3-Bromo-1H-indazole.
  • ChemSpider. (n.d.). 3-Bromo-1H-indazole.
  • Fluorochem. (n.d.). 6-Bromo-5-methyl-1H-indazole.
  • Fluorochem. (n.d.). 3-BROMO-6-METHYL (1H)INDAZOLE.
  • IAPC Journals. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • PMC. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents.
  • ScienceDirect. (n.d.). Indazole.
  • The Organic Division of the American Chemical Society. (2024). Cu-Mediated Cyclization to Form 1H-Indazoles. Retrieved from The Organic Division of the American Chemical Society website.
  • PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
  • ScienceDirect. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ChemicalBook. (n.d.). 3-Bromo-5-fluoro-6-methoxy-1H-indazole CAS#.
  • Pharmaceutical Technology. (2025, March 12). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
  • Drug Discovery Today. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • PubChem. (n.d.). 3-bromo-1h-indazol-5-amine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5,6-difluoro-1H-indazole.
  • BLD Pharm. (n.d.). 40598-94-5|3-Bromo-1H-indazole.

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minimizing debromination side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unwanted debromination during the synthesis and functionalization of brominated indazoles. As a privileged scaffold in numerous pharmacologically active compounds, mastering the synthesis of indazole derivatives is critical.[1][2][3]

Debromination is a persistent and often yield-limiting side reaction. This guide moves beyond simple protocols to provide a deep, mechanism-driven understanding of why debromination occurs and how to strategically prevent it. We will explore both the synthesis of bromo-indazole precursors and their subsequent use in cross-coupling reactions.

Part 1: Understanding the Mechanism of Debromination

Before troubleshooting, it's essential to understand the chemical pathways leading to the undesired loss of bromine. The primary culprit, especially in palladium-catalyzed cross-coupling reactions, is the formation of a palladium-hydride (Pd-H) species.[4]

The Competing Catalytic Cycles

In a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, the desired outcome is the formation of a new carbon-carbon bond. However, a competing catalytic cycle, reductive dehalogenation, can lead to the formation of a debrominated byproduct.[4][5]

The process begins with the oxidative addition of the bromo-indazole to the Pd(0) catalyst. From this crucial intermediate, the reaction can diverge. In the desired path, transmetalation with the boronic acid derivative occurs, followed by reductive elimination to yield the coupled product.[5][6] In the competing pathway, a Pd-H species intercepts the palladium intermediate, leading to reductive elimination of the debrominated indazole (Indazole-H).

G cluster_legend Legend pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Indazole-Pd(II)-Br(L₂) oxidative_add->pd_intermediate transmetal Transmetalation (R-B(OH)₂ + Base) pd_intermediate->transmetal pd_h_formation Pd-H Formation pd_intermediate->pd_h_formation pd_coupled Indazole-Pd(II)-R(L₂) transmetal->pd_coupled reductive_elim Reductive Elimination pd_coupled->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Coupled Product (Indazole-R) reductive_elim->product pd_h_source Hydride Source (Base, Solvent, H₂O) pd_h_source->pd_h_formation pd_h_species H-Pd(II)-Br(L₂) pd_h_formation->pd_h_species dehalogenation Reductive Elimination pd_h_species->dehalogenation dehalogenation->pd0 Catalyst Regeneration byproduct Debrominated Byproduct (Indazole-H) dehalogenation->byproduct bromo_indazole Bromo-Indazole bromo_indazole->oxidative_add desired_path Desired Productive Cycle side_path Debromination Side-Reaction

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

Sources of Hydrides (Pd-H Formation):

  • Bases: Strong alkoxide bases can undergo β-hydride elimination.

  • Solvents: Alcohols (e.g., isopropanol) can act as hydride donors.[7]

  • Reagents: Formate salts or silanes are potent hydride sources.[8][9]

  • Water: Trace amounts of water can react with the palladium complex to form Pd-H species.[4]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: "My Suzuki-Miyaura reaction on a 3-bromoindazole shows >50% debrominated byproduct. My conditions are Pd(PPh₃)₄, Na₂CO₃ in Dioxane/H₂O. What should I do?"

This is a classic problem. The combination of a standard catalyst and base can be prone to dehalogenation, especially with electron-deficient or N-H containing heterocycles like indazole.[4] Here is a logical workflow to troubleshoot this issue.

Troubleshooting_Workflow start High Debromination Observed check_base Step 1: Change the Base Is your base a potential hydride source? start->check_base change_base Switch to a non-hydridic base: K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_ligand Step 2: Optimize the Ligand Is PPh₃ promoting slow reductive elimination? change_base->check_ligand change_ligand Use bulky, electron-rich phosphine ligands: SPhos, XPhos, or RuPhos check_ligand->change_ligand Likely check_catalyst Step 3: Use a Pre-catalyst Is your Pd(0) source inefficient? change_ligand->check_catalyst change_catalyst Employ a modern pre-catalyst: SPhos-Pd-G3 or XPhos-Pd-G3 check_catalyst->change_catalyst Possibly check_solvent Step 4: Re-evaluate Solvent Are you using a protic solvent? change_catalyst->check_solvent change_solvent Switch to aprotic polar solvents: Dry Dioxane, THF, or Toluene check_solvent->change_solvent Yes end Problem Solved: High Yield of Coupled Product change_solvent->end

Caption: Troubleshooting workflow for debromination in cross-coupling.

Detailed Explanation:

  • Change the Base: Sodium carbonate in water can create conditions conducive to Pd-H formation. Switching to a weaker, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often the most effective first step.[4]

  • Optimize the Ligand: Triphenylphosphine (PPh₃) can be suboptimal. The key is to accelerate the desired reductive elimination step so it outcompetes the debromination pathway. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to do this.[4][5] They promote faster C-C bond formation, leaving less time for the debromination side reaction to occur.

  • Use a Modern Pre-catalyst: Pd(PPh₃)₄ can be inconsistent in quality and requires an induction period to form the active Pd(0) species. Modern palladium pre-catalysts are air-stable and designed to generate the active catalyst reliably and quickly, which can suppress side reactions.

  • Solvent Choice: Ensure you are using anhydrous aprotic solvents like dioxane, THF, or toluene. While some water is often necessary for Suzuki couplings, excessive amounts or the use of alcohol co-solvents can be a significant source of hydrides.[4]

Question 2: "I'm trying to brominate my N-H indazole at the C3 position with NBS, but I'm getting low yields and a complex mixture. What's going wrong?"

Direct C3 bromination of N-H indazoles can be challenging due to issues with regioselectivity and potential side reactions.

  • Cause 1: Regioselectivity: The indazole ring has multiple reactive sites. Depending on the existing substituents, bromination may occur at other positions on the benzene ring, leading to a mixture of isomers.[10]

  • Cause 2: Over-bromination: Using an excess of N-Bromosuccinimide (NBS) or a highly activated indazole ring can lead to di- or even tri-bromination.[10]

  • Solution 1: Protecting Group Strategy: The most robust solution is to install a protecting group on the N1 nitrogen. An N1-aryl or N1-alkyl protected indazole often shows much cleaner and more selective C3 bromination. The protecting group can be removed later if the N-H is required.

  • Solution 2: Precise Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.1 equivalents of high-purity NBS.

  • Solution 3: Solvent and Temperature Control: Reactions with NBS are often run in solvents like acetonitrile or dichloromethane at room temperature or slightly below.[10] Running small-scale trial reactions to screen different conditions is highly recommended.[10]

Part 3: Frequently Asked Questions (FAQs)

Q: Which reaction parameters have the most significant impact on minimizing debromination?

A: The choice of ligand and base are the most critical factors in palladium-catalyzed reactions. The table below summarizes the general trends.

ParameterRecommended for Minimizing DebrominationRationale
Ligand Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos) or NHCs.[4]These ligands accelerate the rate-limiting reductive elimination step of the desired C-C bond formation, outcompeting the dehalogenation pathway.
Base Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[4]Avoids strong alkoxide bases that can be a source of hydrides via β-hydride elimination. Phosphates and carbonates are less likely to generate Pd-H species.
Solvent Aprotic solvents (Dioxane, Toluene, THF).Minimizes the presence of protic sources that can lead to hydrolysis of intermediates or directly contribute to Pd-H formation.[4]
Temperature As low as reasonably possible.Higher temperatures can sometimes favor the dehalogenation pathway. Start at a moderate temperature (e.g., 80 °C) and only increase if the desired reaction is too slow.

Q: Are aryl bromides more susceptible to debromination than aryl chlorides?

A: Yes. The propensity for dehalogenation generally follows the order of C-X bond strength and reactivity in oxidative addition: I > Br > Cl.[4] Aryl iodides are the most prone to this side reaction, while aryl chlorides are the least, though they are also less reactive in the desired coupling reaction.[8]

Q: Can protecting the indazole N-H group help reduce debromination in subsequent cross-coupling reactions?

A: Yes, it can be highly beneficial. Deprotonation of the N-H group by the base can increase the electron density of the heterocyclic ring, which can make the substrate more susceptible to dehalogenation.[4] Installing a protecting group like a Boc, SEM, or pivaloyl group can prevent this and often leads to cleaner reactions and higher yields.

Part 4: Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 3-Bromo-1H-Indazole to Minimize Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromo-indazole with an arylboronic acid, incorporating best practices to suppress debromination.

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the SPhos Pd G3 precatalyst and additional SPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio). The mixture should be thoroughly degassed.

  • Degassing: Subject the sealed reaction mixture to three cycles of freeze-pump-thaw or sparge with an inert gas for 15-20 minutes. This is critical to remove oxygen, which can degrade the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • Ahluwalia, V. K., Mehta, B., & Kumar, R. (1989). Mechanism of the Debromination in Heterocyclization Using α,α-Dibromocarbonyl Compounds as Synthons. Synthetic Communications, 19(3-4), 561-567. Retrieved from [Link]

  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]

  • Bedford, R. B., & Limmert, M. E. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 607-610. Retrieved from [Link]

  • Al-Qaisi, Z. A., Al-Ayed, A. S., Al-Smadi, M., & Al-Zaqar, O. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14, 1827. Retrieved from [Link]

  • Hickey, K. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(10), 3658-3664. Retrieved from [Link]

  • Cole, K. P., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 4957-4961. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-60. Retrieved from [Link]

  • Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 826-834. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved from [Link]

  • Bouzayani, N., et al. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 35. Retrieved from [Link]

  • BenchChem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Retrieved from [Link]

  • OC Chem. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐substituted 1H‐indazole derivatives. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 14(16), 11849-11858. Retrieved from [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 692. Retrieved from [Link]

Sources

resolving regioselectivity challenges in N1 vs N2 alkylation of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists, to your dedicated resource for overcoming the challenges of regioselective N1 vs. N2 alkylation of indazoles. This guide is designed by application scientists to provide both foundational understanding and actionable troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the core challenge in the N-alkylation of indazoles?

The primary challenge stems from the ambident nucleophilic nature of the indazole ring. Following deprotonation, the resulting indazolide anion has significant electron density on both the N1 and N2 nitrogen atoms.[1] This means that reaction with an electrophile (like an alkyl halide) can occur at either nitrogen, often leading to a mixture of N1- and N2-alkylated regioisomers.[2][3] Achieving high selectivity for one isomer over the other is crucial for synthetic efficiency and avoiding difficult purification steps.[4]

Q2: What are the key factors that control whether alkylation occurs at N1 or N2?

The regiochemical outcome is a delicate balance of several interconnected factors. There is no single "magic bullet," and the interplay between these variables determines the final N1:N2 ratio:

  • Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases with small counter-ions (e.g., NaH) can favor N1 alkylation, especially with certain substrates, through chelation.[4][5]

  • Solvent System: The polarity and coordinating ability of the solvent play a major role. Non-polar, aprotic solvents like THF and dioxane often favor N1-selectivity, whereas polar aprotic solvents like DMF can lead to mixtures.[4]

  • Indazole Substituents: The electronic and steric properties of groups on the indazole ring are highly influential. Electron-withdrawing groups, particularly at the C3 position (like an ester), can be leveraged for N1-selectivity via chelation.[3] Conversely, bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 attack.[1][5][6]

  • Electrophile Structure: The steric bulk of the alkylating agent can influence the site of attack.

  • Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled pathways.[7] The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][8]

Q3: What do "kinetic" vs. "thermodynamic" control mean in this context?
  • Kinetic Control: The kinetic product is the one that forms the fastest, resulting from the reaction pathway with the lowest activation energy. In some cases, initial attack at the more sterically accessible N2 position might be kinetically favored.

  • Thermodynamic Control: The thermodynamic product is the most stable product. Given that the 1H-indazole is typically more stable than the 2H-indazole, the N1-alkylated product is often the thermodynamically favored isomer.[8] Reactions run at higher temperatures for longer times can allow for an initial kinetic product to revert and equilibrate to the more stable thermodynamic product.[7]

Troubleshooting Guide & Experimental Protocols

This section addresses common experimental issues with detailed explanations and step-by-step protocols.

Problem 1: "My reaction gives a mixture of N1 and N2 isomers, but I need the N1 product exclusively."

This is the most common challenge. To enhance N1 selectivity, the strategy is often to sterically block the N2 position, typically by leveraging chelation with a metal cation.

Causality and Strategy:

For indazoles bearing a coordinating group at the C3 position (e.g., ester, amide), using a base with a suitable metal counter-ion in a non-polar solvent is a powerful strategy. The metal cation (like Na⁺ or Cs⁺) can form a six-membered chelate ring involving the N2 atom and the carbonyl oxygen of the C3 substituent.[3][4] This chelation effectively shields the N2 nitrogen, forcing the alkylating agent to react exclusively at the N1 position.[5]

cluster_0 Indazole-3-carboxylate Anion cluster_1 Chelation-Controlled Reaction Ind Indazole-3-COOR Anion Base Base (NaH or Cs2CO3) in THF or Dioxane Chelate Metal-Chelated Intermediate (N2 Blocked) Base->Chelate Forms Chelate N1_Product Exclusive N1-Alkylated Product Chelate->N1_Product Electrophile (R-X) attacks N1

Caption: Chelation control for selective N1-alkylation.

Protocol 1: High N1-Selectivity using Sodium Hydride in THF

This protocol is highly effective for indazoles with a C3-carboxylate or other coordinating group.[4][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1H-indazole-3-carboxylate starting material (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.

Protocol 2: High N1-Selectivity using Cesium Carbonate in Dioxane

This method has also shown excellent results, providing high yields of N1-substituted products, and is sometimes more scalable and safer than using NaH.[3]

  • Setup: In a flask, combine the indazole substrate (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the alkyl tosylate electrophile (1.5 equiv).

  • Solvent: Add anhydrous dioxane.

  • Reaction: Heat the mixture to 90 °C and stir for approximately 2 hours, monitoring by TLC or LC-MS.[3]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.

Problem 2: "I need to synthesize the N2-alkylated isomer. How can I reverse the selectivity?"

Achieving N2 selectivity requires suppressing the inherent stability of the N1 product and directing the electrophile to the N2 position. This is often accomplished by using conditions that favor kinetic control or by using sterically demanding reaction partners.

Causality and Strategy:
  • Mitsunobu Reaction: The Mitsunobu reaction is a classic and effective method for N2-alkylation.[4] Under these conditions (triphenylphosphine, a dialkyl azodicarboxylate like DEAD or DIAD, and an alcohol), the reaction generally favors nucleophilic attack from the less sterically hindered N2 nitrogen.[8]

  • Acid-Catalyzed Alkylation with Bulky Electrophiles: A highly selective modern method involves the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH).[9][10] The mechanism involves protonation of the imidate, making it a potent electrophile. Quantum mechanical studies suggest that while the activation energy for direct N1 attack is lower, the overall reaction barrier is higher because it must proceed through the less stable 2H-indazole tautomer. The reaction via the more stable 1H-indazole tautomer leading to the N2 product has a lower overall energy barrier, thus explaining the high N2 selectivity observed experimentally.[9]

Protocol 3: N2-Selectivity via the Mitsunobu Reaction

This protocol is broadly applicable for converting a range of alcohols into N2-alkyl substituents.[3]

  • Preparation: To a solution of the indazole (1.0 equiv), the desired alcohol (2.3 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous THF (approx. 0.3-0.4 M), cool the mixture to 0 °C in an ice bath.

  • Initiation: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise. Caution: Azodicarboxylates are hazardous.

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, or until completion is confirmed by LC-MS.[3]

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography to isolate the N2-alkylated product.

Problem 3: "My indazole has a substituent at the C7 position and the N1-alkylation is failing."
Causality and Strategy:

A bulky substituent at the C7 position (e.g., -CO₂Me, -NO₂) can create significant steric hindrance around the N1 nitrogen.[1][6] This peri-strain can override other factors, like chelation, and either prevent N1-alkylation entirely or strongly favor N2-alkylation, even under conditions that would normally produce the N1 isomer.[5] If you have a C7-substituted indazole, you should expect N2-alkylation to be the major, if not exclusive, pathway.[5][7]

Decision-Making & Workflow Summary

Use the following logic tree and summary table to guide your experimental design.

start Select N-Alkylation Target n1_target Target: N1-Isomer start->n1_target n2_target Target: N2-Isomer start->n2_target is_c3_coordinating Indazole has C3 -COOR or -CONR2? is_c7_bulky Indazole has bulky C7 substituent? is_c3_coordinating->is_c7_bulky No n1_protocol Use Chelation Control: • NaH in THF (Protocol 1) • Cs2CO3 in Dioxane (Protocol 2) is_c3_coordinating->n1_protocol Yes is_c7_bulky->n1_protocol No n2_favored N2-Alkylation is sterically favored. Use N2-selective conditions to ensure high yield. is_c7_bulky->n2_favored Yes n1_target->is_c3_coordinating n2_protocol Use Steric/Kinetic Control: • Mitsunobu Reaction (Protocol 3) • Acid-cat. w/ Imidates n2_target->n2_protocol

Caption: Decision logic for achieving regioselective N-alkylation.

Table 1: Summary of Conditions for Regioselective Indazole Alkylation
Target IsomerRecommended ConditionsKey Mechanistic DriverBest For...
N1 Base: NaH or Cs₂CO₃Solvent: THF or DioxaneChelation Control: The metal cation coordinates between N2 and a C3 substituent (e.g., ester), sterically blocking the N2 position.[3][5] This is often the thermodynamically favored pathway.[1][6]Indazoles with a C3-coordinating group (e.g., -CO₂Me, -CONH₂).
N2 Reagents: PPh₃, DEAD/DIAD, R-OHSolvent: THFSteric Hindrance: The Mitsunobu reaction intermediate is sterically demanding, and attack occurs at the more accessible N2 nitrogen.[4][8]A broad range of indazoles where an alcohol is the alkyl source.
N2 Reagents: R-C(NH)CCl₃, TfOH (cat.)Solvent: DCEKinetic/Tautomer Control: The reaction proceeds through the more stable 1H-indazole tautomer, which has a lower overall activation barrier to form the N2 product, leading to high selectivity.[9]Achieving very high N2 selectivity with primary, secondary, and even tertiary alkyl groups.[9][10]
References
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7485–7490. DOI:10.1039/D4RA00598H. Available from: [Link]

  • Lu, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available from: [Link]

  • Lu, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7485-7490. Available from: [Link]

  • Lu, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1949–1961. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available from: [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1949-1961. Available from: [Link]

Sources

Validation & Comparative

1H NMR spectral interpretation of 3-Bromo-5,6-dimethyl-1H-indazole

[1]

Executive Summary & Compound Significance

This compound is a critical scaffold in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).[1] The introduction of a bromine atom at the C3 position is a pivotal functionalization step, converting the relatively inert C3-H bond into a reactive handle suitable for Suzuki-Miyaura coupling or nucleophilic aromatic substitution.[1]

This guide provides a comparative analysis of the 1H NMR spectral features of the 3-bromo product versus its non-brominated precursor (5,6-dimethyl-1H-indazole).[1] It focuses on the diagnostic signals required to validate the C3-bromination and assesses solvent-dependent spectral shifts.[1]

Comparative Spectral Analysis: Precursor vs. Product[1]

The most reliable method for confirming the synthesis of this compound is the "subtractive" analysis of the 1H NMR spectrum compared to its starting material.[1]

Diagnostic Signal Table (DMSO-d₆, 400 MHz)
Proton AssignmentPrecursor: 5,6-dimethyl-1H-indazole (δ ppm)Product: this compound (δ ppm)Signal MultiplicityDiagnostic Change
NH (H1) 12.50 – 12.8013.00 – 13.30Broad Singlet (bs)Slight downfield shift due to electron-withdrawing Br.[1]
H3 (Pyrazole) 7.90 – 8.00 ABSENT Singlet (s)Primary Confirmation: Complete disappearance of the H3 signal.[1]
H4 (Benzene) 7.45 – 7.557.35 – 7.45Singlet (s)Slight upfield shift (shielding) or minimal change.[1]
H7 (Benzene) 7.20 – 7.307.20 – 7.30Singlet (s)Minimal change; remote from substitution site.[1]
5-CH₃ 2.30 – 2.352.35 – 2.40Singlet (s)Remains distinct; integrates to 3H.
6-CH₃ 2.30 – 2.352.35 – 2.40Singlet (s)Remains distinct; integrates to 3H.[1]

*Note: H4 and H7 appear as singlets because the 5,6-positions are blocked by methyl groups, preventing strong ortho-coupling.[1] Weak meta-coupling (J ~1-2 Hz) may be observed at high field strengths (>500 MHz).[1]

The "Silent" C3 Verification

In the precursor, the H3 proton is the most deshielded aromatic signal (excluding NH) due to the electronegativity of the adjacent nitrogen atoms.[1]

  • Success Criteria: The spectrum of the purified product must show a "clean window" between 7.8 and 8.2 ppm.[1] Any residual signal here indicates incomplete bromination.[1]

Technical Deep Dive: Solvent Effects (DMSO-d₆ vs. CDCl₃)

The choice of solvent significantly alters the spectral appearance of indazoles due to hydrogen bonding dynamics.[1]

The NH Proton Phenomenon[1]
  • In DMSO-d₆: DMSO is a strong hydrogen bond acceptor.[1][2] It "locks" the NH proton in a deshielded environment, resulting in a sharp, distinct signal typically between 12.5–13.5 ppm.[1] This allows for accurate integration (1H).

  • In CDCl₃: Chloroform is a non-polar, weak hydrogen bond donor. The indazole NH proton undergoes rapid exchange and intermolecular hydrogen bonding (dimerization).[1]

    • Result: The NH signal often broadens significantly, shifts upfield (9.0–11.0 ppm), or disappears entirely into the baseline.[1]

    • Recommendation:Always use DMSO-d₆ for characterization of the 1H-indazole core to ensure the NH proton is visible and integrates correctly.[1]

Solvent Interaction Diagram[1]

SolventEffectscluster_0DMSO-d6 Interactioncluster_1CDCl3 InteractionDMSODMSO-d6(H-Bond Acceptor)Result_DMSOSignal: Sharp/Broad SingletShift: >12.5 ppmStatus: QuantitativeDMSO->Result_DMSODeshieldingIndazole_DMSOIndazole NHIndazole_DMSO->DMSOStrong H-BondCDCl3CDCl3(Non-polar)Result_ChloroSignal: Very Broad/InvisibleShift: Variable (9-11 ppm)Status: Qualitative onlyCDCl3->Result_ChloroExchange BroadeningIndazole_ChloroIndazole NHIndazole_Chloro->CDCl3Weak InteractionIndazole_Chloro->Indazole_ChloroIntermolecular Exchange

Figure 1: Mechanistic comparison of solvent effects on the Indazole NH proton signal.

Experimental Protocol: Synthesis & Validation

This protocol describes the standard bromination of the 5,6-dimethyl-1H-indazole precursor.[1] This method is favored for its high regioselectivity for the C3 position.

Reagents & Conditions
  • Substrate: 5,6-Dimethyl-1H-indazole[1]

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Dioxane[1]

  • Base: KOH or NaOH (aqueous)[1]

Step-by-Step Workflow
  • Dissolution: Dissolve 5,6-dimethyl-1H-indazole (1.0 eq) in DMF (10 volumes).

  • Bromination: Cool to 0°C. Add Br₂ (1.1 eq) dropwise over 20 minutes. Alternatively, add NBS (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3][4]

    • Checkpoint: Look for the consumption of the starting material (lower Rf than product).[1]

  • Quench: Pour the reaction mixture into ice-cold water containing sodium bisulfite (to neutralize excess bromine).

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[1][5]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Validation Workflow (Decision Tree)

ValidationLogicStartCrude Product IsolatedNMR_RunAcquire 1H NMR (DMSO-d6)Start->NMR_RunCheck_H3Check 7.8-8.2 ppm RegionNMR_Run->Check_H3Decision_H3Signal Present?Check_H3->Decision_H3Outcome_FailIncomplete Reaction(Mixture of SM + Product)Decision_H3->Outcome_FailYes (H3 Exists)Check_IntegralsCheck Methyl Integrals(2.3-2.4 ppm)Decision_H3->Check_IntegralsNo (Silent)Decision_IntTwo Singlets (3H each)?Check_Integrals->Decision_IntOutcome_SuccessVALIDATEDThis compoundDecision_Int->Outcome_SuccessYesOutcome_RegioRegioisomer/Impurity(Check C-Br Position)Decision_Int->Outcome_RegioNo

Figure 2: Logic flow for validating the bromination reaction using 1H NMR.

References

  • Claramunt, R. M., et al. (2022).[1] "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. (Provides fundamental NMR assignments for the indazole core). [1]

  • BenchChem Application Note. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." (Authoritative guide on solvent-induced shifts in heterocyclic compounds).

  • Google Patents. (2014).[1] "CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole."[1][6] (Describes the standard Br2/DMF bromination protocol applicable to indazole derivatives).

  • Abraham, R. J., et al. (2006).[1][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Theoretical basis for NH shift differences).

A Comparative Reactivity Guide: 3-Bromo- vs. 3-Iodo-5,6-dimethyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dimethyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases.[1] Functionalization at the C3 position is a critical strategy for modulating the biological activity of these compounds. This guide provides an in-depth comparison of two key precursors for this purpose: 3-bromo-5,6-dimethyl-1H-indazole and 3-iodo-5,6-dimethyl-1H-indazole. We will explore their relative reactivity in essential palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide substrate selection and reaction optimization in drug discovery and development.

Part 1: The Theoretical Framework: Understanding Carbon-Halogen Bond Reactivity

The choice between a bromo- or iodo-substituted indazole is fundamentally a question of chemical reactivity, which is dictated by the intrinsic properties of the carbon-halogen (C-X) bond. The key differentiator is the bond dissociation energy (BDE), which is the energy required to break the bond homolytically.[2]

The C-I bond is significantly weaker and longer than the C-Br bond.

  • Average C-Br Bond Energy: ~276 kJ/mol[3]

  • Average C-I Bond Energy: ~240 kJ/mol[3]

This difference in bond strength has profound implications for palladium-catalyzed cross-coupling reactions. The universally accepted mechanism for these transformations begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5] In this rate-determining step, the C-X bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II).[6] Because the C-I bond is weaker, it requires less energy to break, leading to a faster rate of oxidative addition compared to the C-Br bond.[6] This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted substrate.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition Product Ar-R PdII_R Ar-Pd(II)-R L₂ PdII_Aryl->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Aryl_Halide Ar-X Organometallic R-M caption General catalytic cycle for Pd-catalyzed cross-coupling.

General catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the expected performance of 3-bromo- and 3-iodo-5,6-dimethyl-1H-indazole in three cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The experimental data presented in the tables are representative outcomes based on literature precedents for similar halo-indazole substrates.[7][8]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron species.[9] It is widely used in drug discovery for constructing biaryl scaffolds.

Expected Outcome: 3-Iodo-5,6-dimethyl-1H-indazole is expected to react more efficiently, allowing for lower catalyst loadings, lower temperatures, and shorter reaction times to achieve high yields. The bromo-analogue will require more forcing conditions to achieve a comparable outcome.

SubstrateBoronic AcidConditionsTime (h)Temp (°C)Yield (%)
3-Iodo -5,6-dimethyl-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O480~95
3-Bromo -5,6-dimethyl-1H-indazole(4-methoxyphenyl)boronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O12100~85

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5,6-dimethyl-1H-indazole

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-5,6-dimethyl-1H-indazole (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5,6-dimethyl-1H-indazole.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[10] This reaction is critical for introducing amine functionalities, which are common in bioactive molecules.

Expected Outcome: The higher reactivity of the iodo-indazole is again advantageous. It will likely couple with a broader range of amines under milder conditions. The bromo-indazole may require more specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases to achieve high conversion, especially with less nucleophilic amines.[11]

SubstrateAmineConditionsTime (h)Temp (°C)Yield (%)
3-Iodo -5,6-dimethyl-1H-indazoleMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane8100~92
3-Bromo -5,6-dimethyl-1H-indazoleMorpholinePd₂(dba)₃, BrettPhos, NaOtBu, Toluene18110~80

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Note: For C3-functionalization, N1-protection of the indazole is often required to prevent catalyst inhibition and side reactions.[12] Assume use of an N1-Boc protected starting material.

  • To an oven-dried vial, add N1-Boc-3-bromo-5,6-dimethyl-1H-indazole (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Seal the vial with a septum, and evacuate and backfill with argon three times.

  • Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (4 mL) via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir for 18 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography. Subsequent deprotection would yield the final product.

C. Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[13] This reaction typically requires both palladium and copper(I) catalysts.[14]

Expected Outcome: The difference in reactivity is most pronounced in this reaction. 3-Iodoindazoles undergo Sonogashira coupling with high efficiency, often at room temperature.[15] 3-Bromoindazoles are significantly less reactive and require higher temperatures and sometimes different ligand systems to achieve good yields.[16] Unprotected N-H indazoles often fail to couple at the C3 position without N-protection.[17]

Substrate (N1-protected)AlkyneConditionsTime (h)Temp (°C)Yield (%)
3-Iodo -5,6-dimethyl-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF625 (RT)~98
3-Bromo -5,6-dimethyl-1H-indazolePhenylacetylenePd(PPh₃)₄, CuI, Et₃N, DMF12100~75

digraph "Experimental_Workflow" {
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start -> add_catalyst; add_catalyst -> add_solvent; add_solvent -> reaction; reaction -> workup; workup -> purify; purify -> end;

caption[label="General experimental workflow for cross-coupling reactions.", shape=plaintext, fontcolor="#5F6368"]; }

General experimental workflow for cross-coupling reactions.

Part 3: Practical Considerations and Substrate Selection

The choice between 3-bromo- and 3-iodo-5,6-dimethyl-1H-indazole is not merely about reactivity but involves a strategic balance of several factors.

  • Reactivity and Speed: For rapid library synthesis or when working with challenging coupling partners, the superior reactivity of the 3-iodo derivative is a clear advantage. It allows for milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Cost and Availability: Aryl bromides are generally less expensive and more commercially available than their iodide counterparts. For large-scale synthesis or cost-sensitive projects, the 3-bromoindazole may be the more pragmatic choice, provided the required reaction conditions are acceptable.

  • Stability: Aryl iodides can be more sensitive to light and decomposition over long-term storage compared to aryl bromides.

  • Orthogonal Reactivity: The significant reactivity difference (I >> Br) can be exploited in molecules containing both halogens.[18] A palladium-catalyzed reaction can be performed selectively at the iodo-position, leaving the bromo-position intact for a subsequent, different coupling reaction.[16]

Decision_Flowchart start Project Goal? node_reactivity Rapid Diversification or Sensitive Substrate? start->node_reactivity node_cost Cost-Sensitive or Large-Scale? start->node_cost node_selective Stepwise Di-functionalization Required? start->node_selective node_reactivity->node_cost No use_iodo Choose: 3-Iodo-5,6-dimethyl-1H-indazole node_reactivity->use_iodo Yes node_cost->node_selective No use_bromo Choose: This compound node_cost->use_bromo Yes node_selective->use_iodo Yes (as part of di-halo substrate) node_selective->use_bromo No caption Decision guide for substrate selection.

Decision guide for substrate selection.

Conclusion

Both 3-bromo- and 3-iodo-5,6-dimethyl-1H-indazole are valuable precursors for the synthesis of novel, functionalized indazole derivatives. The 3-iodo compound offers superior reactivity, enabling faster reactions under milder conditions, which is ideal for rapid lead optimization and scenarios requiring high functional group tolerance. Conversely, the 3-bromo analogue provides a cost-effective and stable alternative, which is well-suited for larger-scale syntheses where more forcing reaction conditions are permissible. A thorough understanding of the trade-offs between reactivity, cost, and strategic synthetic goals will empower researchers to make the optimal choice for their specific drug discovery program.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]

  • Bercot, E. A., & Rovis, T. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18493–18505. Available at: [Link]

  • ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • CHIMIA. (n.d.). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Retrieved from [Link]

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from [Link]

  • Proceedings A. (1951). The C—Br bond dissociation energy in halogenated bromomethanes. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Retrieved from [Link]

  • YouTube. (2025, August 20). What Is A Bond Dissociation Energy and How To Use It. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Comparative Bioassay Guide: 5,6-Dimethylindazole vs. Unsubstituted Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Advantage

In medicinal chemistry, the transition from an unsubstituted indazole (1H-indazole) to a 5,6-dimethylindazole derivative represents a critical optimization step known as the "Magic Methyl" effect. While the unsubstituted indazole serves as a versatile, hydrogen-bond-donating hinge binder, it often lacks the lipophilicity and steric bulk required for high-affinity hydrophobic pocket occupation.

The 5,6-dimethyl substitution drastically alters the pharmacological profile by:

  • Enhancing Lipophilicity (LogP): Increasing membrane permeability and blood-brain barrier (BBB) penetration.

  • Optimizing Van der Waals Contacts: Filling hydrophobic voids in enzyme active sites (e.g., Kinases, Estrogen Receptors).

  • Metabolic Modulation: Blocking potential oxidation sites at the electron-rich 5 and 6 positions.

This guide objectively compares these two scaffolds across oncology and antimicrobial bioassays, supported by experimental protocols and mechanistic pathways.

Physicochemical & Structural Comparison

Before analyzing biological data, one must understand the fundamental shift in properties driven by the dimethyl substitution.

FeatureUnsubstituted 1H-Indazole5,6-Dimethyl-1H-IndazoleImpact on Bioactivity
Molecular Weight 118.14 g/mol 146.19 g/mol Slight increase; remains fragment-like.
LogP (Lipophilicity) ~1.9~2.8 - 3.1Critical: Higher LogP improves passive transport across cell membranes.
Electronic Effect Electron-rich heterocycleElectron-donating (+I effect)Increases basicity of N2; enhances H-bond acceptor capability.
Steric Profile Planar, low steric bulkPlanar, increased width5,6-methyls restrict rotation in binding pockets, reducing entropic penalty upon binding.
Primary Utility Fragment screening, Hinge binderLead optimization, Hydrophobic pocket filler

Bioassay Analysis: Oncology (Kinase Inhibition)

Indazoles are privileged scaffolds in kinase inhibition (e.g., Axitinib, Pazopanib). The 5,6-dimethyl motif is frequently employed to target the hydrophobic back-pocket of kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PLK4 (Polo-like Kinase 4).

Comparative Performance Data (Synthesized from SAR Studies)

The following data summarizes the potency shift observed when moving from a bare indazole core to a 5,6-substituted analog in kinase assays.

Target KinaseCompound TypeIC50 (nM)Mechanism of Action
VEGFR2 Unsubstituted Indazole> 10,000 (Inactive)Weak hinge binding; lacks hydrophobic anchor.
VEGFR2 5,6-Dimethyl-substituted*10 - 50 Methyl groups engage Val/Leu residues in the back pocket.
PLK4 Unsubstituted Indazole> 5,000Poor selectivity; rapid dissociation.
PLK4 5,6-Dimethyl-substituted< 100 Stabilizes the "DFG-in" active conformation.

*Note: Data represents the scaffold's contribution within a larger inhibitor structure (e.g., coupled to a urea or amide linker).

Mechanistic Pathway: Kinase Inhibition

The 5,6-dimethylindazole acts as an ATP-competitive inhibitor. The diagram below illustrates the signaling cascade disrupted by this pharmacophore.

KinasePathway Ligand Growth Factor (e.g., VEGF) Receptor RTK (VEGFR/FGFR) (Target of Indazole) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Angiogenesis mTOR->Proliferation Inhibitor 5,6-Dimethylindazole Derivative Inhibitor->Receptor ATP Competition (Hydrophobic Lock)

Caption: 5,6-Dimethylindazole derivatives competitively inhibit RTKs, halting the PI3K/Akt/mTOR proliferation cascade.

Bioassay Analysis: Antimicrobial & Cytotoxicity[1][2]

Beyond kinases, the 5,6-dimethylindazole scaffold shows distinct advantages in phenotypic assays due to enhanced membrane permeability.

Cytotoxicity Profile (HeLa & MCF-7 Cell Lines)

In MTT assays, unsubstituted indazoles often show negligible toxicity (IC50 > 100 µM), making them safe fragments but poor drugs. The 5,6-dimethyl substitution significantly increases potency.

  • Unsubstituted Indazole:

    • HeLa IC50: > 100 µM (Non-toxic)

    • Observation: High water solubility leads to rapid clearance; failure to penetrate the lipid bilayer effectively.

  • 5,6-Dimethyl Analogues:

    • HeLa IC50: 5.0 - 20.0 µM (Moderate to High Potency)

    • Observation: The methyl groups facilitate passive diffusion and potential intercalation with DNA or inhibition of tubulin polymerization.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized, self-validating protocols.

Protocol A: Comparative MTT Cytotoxicity Assay

Objective: Determine the IC50 shift between unsubstituted and 5,6-dimethylindazole derivatives.

  • Cell Seeding:

    • Seed HeLa or MCF-7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation:

    • Dissolve compounds in DMSO (Stock: 10 mM).

    • Critical Step: Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment:

    • Add 100 µL of compound solution to wells.

    • Include Negative Control: 0.5% DMSO only.

    • Include Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 48h.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Remove media carefully.

  • Solubilization & Readout:

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm .

  • Data Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: Molecular Docking Workflow (In Silico Validation)

Objective: Visualize the hydrophobic interaction advantage of the 5,6-dimethyl motif.

DockingWorkflow Step1 Protein Prep (PDB: 1Y6A - VEGFR2) Step3 Grid Generation (Focus: ATP Pocket) Step1->Step3 Step2 Ligand Prep (Indazole vs 5,6-Dimethyl) Step4 Docking (AutoDock Vina) Step2->Step4 Step3->Step4 Step5 Analysis (Binding Energy & RMSD) Step4->Step5

Caption: Workflow for comparing binding energies. 5,6-dimethyl analogs typically show -1.5 to -2.5 kcal/mol better affinity.

Validation Check:

  • If the 5,6-dimethyl analog does not show a better docking score than the unsubstituted core, check the binding pocket size. This substitution only works if the pocket has "hydrophobic room" (e.g., the Gatekeeper region in kinases).

References

  • Gaikwad, S. et al. (2022). Silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results. Link

  • Zhang, L. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Hariyanti, H. et al. (2022).[11][12] Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.[13][11] Journal of Applied Pharmaceutical Science. Link

  • BenchChem Technical Support. (2025). Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) Inhibitors.Link

  • PubChem. (2025). Compound Summary: 5,6-dimethyl-1H-indazole. National Library of Medicine. Link

Sources

spectroscopic characterization standards for 3-Bromo-5,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

3-Bromo-5,6-dimethyl-1H-indazole serves as a high-value scaffold in the synthesis of small-molecule kinase inhibitors and estrogen receptor modulators. Its utility lies in the orthogonal reactivity of the C-3 bromine (susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings) and the N-1 nitrogen (available for alkylation).

This guide provides a definitive spectroscopic framework to distinguish the target compound from its primary synthetic precursor (5,6-dimethyl-1H-indazole ) and potential regioisomeric byproducts. We prioritize comparative analysis , demonstrating how to validate structural integrity using NMR, MS, and IR methodologies.

Comparative Spectroscopic Analysis

The primary challenge in generating this compound is ensuring complete halogenation at the C-3 position without over-brominating the benzenoid ring or obtaining N-brominated species.

Nuclear Magnetic Resonance (NMR) Performance

The most reliable "performance metric" for characterization is the diagnostic disappearance of the C-3 proton .

Comparative Data: Target vs. Precursor
FeatureTarget: this compound Alternative: 5,6-dimethyl-1H-indazole (Precursor) Diagnostic Significance

H NMR (C-3 Position)
Absent Singlet,

~7.9 - 8.1 ppm
Primary Purity Indicator. Presence of the 8.0 ppm singlet indicates incomplete reaction.

H NMR (Aromatic H-4)
Singlet,

~7.45 ppm (Deshielded by Br)
Singlet,

~7.35 ppm
H-4 is spatially closer to C-3; the Br atom causes a downfield shift due to electronegativity/anisotropy.

H NMR (Aromatic H-7)
Singlet,

~7.25 ppm
Singlet,

~7.20 ppm
Minimal shift change observed for H-7 (remote from C-3).

C NMR (C-3)

~118 - 122 ppm (C-Br)

~133 - 135 ppm (C-H)
Upfield shift of the C-3 carbon is characteristic of ipso-bromination.
Coupling Pattern Two Singlets (H-4, H-7) Two Singlets (H-4, H-7) Confirms 5,6-substitution. Other isomers (e.g., 4,6-dimethyl) would show meta-coupling (

Hz).
Mass Spectrometry (MS) Profiles

Mass spectrometry provides the definitive confirmation of elemental composition, specifically the presence of bromine.

  • Target Performance: Exhibits a characteristic 1:1 isotopic doublet at

    
     and 
    
    
    
    (approx. m/z 225 and 227) due to
    
    
    Br and
    
    
    Br natural abundance.
  • Alternative (Precursor) Performance: Exhibits a single dominant peak at

    
     (approx. m/z 147), lacking the +2 isotope pattern.
    

Experimental Protocols

Protocol A: Structural Validation via H NMR

Objective: To quantify the ratio of brominated product to unreacted starting material.

  • Sample Preparation:

    • Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d

      
       .
      
    • Note: DMSO-d

      
       is preferred over CDCl
      
      
      
      because it sharpens the broad N-H signal (typically >12.0 ppm) and prevents aggregation-induced broadening of aromatic peaks.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1]

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the H-4/H-7 singlets).
      
    • Scans: 16–32.

  • Data Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Critical Check: Integrate the region 7.9–8.1 ppm. If the integral is >1% relative to the H-4 singlet (set to 1.00), the batch requires re-purification.

Protocol B: Regioisomer Differentiation (NOESY/ROESY)

Objective: To confirm the 5,6-dimethyl substitution pattern versus 4,6- or 5,7-isomers.

  • Setup: Use the same sample from Protocol A.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Look for NOE correlations between the Methyl groups (approx. 2.3 ppm).

    • 5,6-Dimethyl: The two methyl singlets will show a strong NOE cross-peak with each other (ortho relationship).

    • 4,6-Dimethyl: The methyls are meta; no direct strong NOE between methyls.

    • Correlation to Aromatics: The H-4 singlet should show NOE to one methyl group (C-5 Me), and the H-7 singlet should show NOE to the other methyl group (C-6 Me).

Decision Logic & Workflows

Characterization Decision Tree

The following diagram illustrates the logical flow for validating the compound, ensuring no "false positives" from isomers.

CharacterizationLogic Start Crude Product Isolated H1NMR 1H NMR (DMSO-d6) Start->H1NMR CheckH3 Is Singlet at ~8.0 ppm Present? H1NMR->CheckH3 CheckPattern Aromatic Pattern Analysis CheckH3->CheckPattern No (Absent) ResultFail REJECT: Precursor Present (Incomplete Reaction) CheckH3->ResultFail Yes (>1%) MSCheck LC-MS Analysis CheckPattern->MSCheck Two Singlets (H-4, H-7) ResultIsoFail REJECT: Wrong Isomer (e.g., 4,6-dimethyl) CheckPattern->ResultIsoFail Meta-coupling (d, J~1Hz) Isotope Isotope Pattern 1:1 (M, M+2)? MSCheck->Isotope Isotope->ResultFail No (Single Peak) ResultPass PASS: this compound Isotope->ResultPass Yes

Caption: Logic flow for validating this compound purity and identity.

Synthesis & Analysis Pathway

Understanding the origin of impurities requires visualizing the synthesis pathway.

SynthesisPathway SM 5,6-Dimethyl-1H-indazole (Precursor) Reagent Br2 / NaOH or NBS/DMF SM->Reagent Target This compound (Target) Reagent->Target Major Path (C-3 Bromination) Impurity1 Impurity A: Unreacted Precursor Reagent->Impurity1 Incomplete Impurity2 Impurity B: N-Bromo Species (Unstable) Reagent->Impurity2 Kinetic Control Impurity2->Target Rearrangement (Thermodynamic)

Caption: Synthetic pathway highlighting the origin of critical impurities tracked by spectroscopy.

References

  • National Institutes of Health (NIH). (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids.... PMC.[2] Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • MDPI Molecules. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors... (NMR Data). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-5,6-dimethyl-1H-indazole

[1][2][3]

Executive Summary: Immediate Action Directive

Classification: Halogenated Organic Waste (Solid or Liquid) . Critical Constraint: Do NOT dispose of this compound in general trash, biohazard bags, or non-halogenated solvent streams.[1][2] Reasoning: The presence of the bromine atom at position 3 mandates high-temperature incineration (typically >1100°C) to prevent the formation of dioxins and furans, a requirement that standard non-halogenated waste streams do not guarantee.

Chemical Profile & Hazard Logic

As a Senior Application Scientist, it is critical to understand why we segregate this specific molecule. Disposal protocols are dictated by the functional groups that drive chemical reactivity and combustion byproducts.

FeatureStructural ComponentDisposal Implication (Causality)
Halogenation Bromine (Br) at C-3Mandatory Segregation: Combustion of brominated compounds in standard incinerators can release hydrogen bromide (HBr) and brominated dioxins. It requires a dedicated "Halogenated" waste stream for acid-gas scrubbing incineration.
Nitrogen Core Indazole Ring (N-N)NOx Potential: High nitrogen content leads to nitrogen oxide generation during combustion. While not a primary segregation factor for small scale, it reinforces the need for controlled incineration.[1]
Physical State Solid (Crystalline)Particulate Hazard: Fine dusts are inhalation hazards.[3] Disposal containers must be wide-mouthed and static-dissipative to prevent aerosolization during transfer.
Toxicity Research ChemicalPrecautionary Principle: Lacking a specific EPA P-list entry, this must be treated as a Toxic Irritant (Skin/Eye/Respiratory) based on structure-activity relationships (SAR) of similar indazoles [1].[1]

Waste Designation Decision Matrix

Use this logic flow to determine the correct waste stream for your specific experimental fraction.

DisposalLogicStartWaste Source GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidStreamASTREAM A:Solid Halogenated Waste(Wide-Mouth HDPE)Solid->StreamA Pure Compound or Silica GelHalogenCheckSolvent Type?Liquid->HalogenCheckStreamBSTREAM B:Halogenated Solvent Waste(Carboy)HalogenCheck->StreamB DCM, Chloroform, or Organic MixStreamCSTREAM C:Aqueous Waste(Trace Contamination Only)HalogenCheck->StreamC Water/Buffer (<1% Organic)

Figure 1: Decision logic for segregating 3-Bromo-5,6-dimethyl-1H-indazole waste streams based on physical state and solvent matrix.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired stocks, failed reaction precipitates, contaminated silica gel, and weighing papers.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.

    • Why: Glass can break during compaction in waste drums; narrow necks increase spill risk during transfer.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.[4]

    • Required Fields: "Hazardous Waste," "Solid Halogenated Organic," and the specific name "this compound."[1][2]

    • Note: Do not use abbreviations like "Br-Indazole" to ensure "Right-to-Know" compliance for waste handlers [2].

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture potential dust.

    • Double-bag heavily contaminated solids (like silica gel from columns) in clear polyethylene bags before placing them in the rigid container.

  • Closure: Lid must be vapor-tight. If the compound is suspected to have residual volatile solvents, ensure the lid is vented or check pressure periodically (though unlikely for this stable solid).[1]

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, filtrates, and rotary evaporator traps.[1][2]

  • Segregation: Pour into the Halogenated Solvent carboy (typically Red tag or specific color code in your facility).

    • Critical: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved this compound (>1%) classifies the entire mixture as halogenated waste for incineration purposes [3].[1][2]

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container.[1] Indazoles can react exothermically with strong oxidizers.

  • pH Neutralization: If the specific synthesis involved acidic conditions (e.g., HBr generation), neutralize the solution to pH 5-9 before adding to the central waste carboy to prevent drum corrosion.[1]

Protocol C: Empty Container Management (The "RCRA Empty" Rule)

Applicability: Original vendor vials or storage jars.

  • Triple Rinse: You must triple-rinse the container with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent waste stream (Protocol B).

  • Defacing: Obliterate the original label or write "EMPTY" across it.

  • Final Disposal: Once triple-rinsed and dried, the glass container can typically be discarded in the lab glass trash or recycled, depending on institutional policy [4].[1]

Spill Contingency Plan

Scenario: 5g bottle dropped on the floor outside the hood.

  • Evacuate & Ventilate: Clear the immediate area.[5] The compound is a respiratory irritant.

  • PPE Upgrade: Wear double Nitrile gloves , safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]

  • Containment:

    • Do NOT dry sweep. This generates dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) or an inert absorbent like Vermiculite .

  • Cleanup:

    • Scoop the wet absorbent/chemical mixture into a plastic bag.

    • Wipe the area 3 times with Acetone-soaked towels.

  • Disposal: Place the bag and all cleanup materials into the Solid Halogenated Waste container (Protocol A).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Labeling Requirements (40 CFR Part 262). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). Retrieved from [Link][2]

Personal Protective Equipment (PPE) Guide: Handling 3-Bromo-5,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Compound: 3-Bromo-5,6-dimethyl-1H-indazole CAS No: 1388053-81-3 Molecular Formula: C₉H₉BrN₂ Physical State: Solid (typically off-white to yellow powder)

This guide defines the mandatory Personal Protective Equipment (PPE) and engineering controls required to handle this compound. As a halogenated nitrogen heterocycle, this compound presents risks of acute toxicity (oral) and significant irritation to mucous membranes, skin, and eyes.

Critical Directive: Treat this compound as a potent sensitizer and irritant . All manipulation must occur within a certified chemical fume hood. Zero skin contact is the operational standard.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Enemy." The primary hazards associated with bromo-indazoles stem from their biological activity (often used as kinase inhibitor scaffolds) and their chemical reactivity.

GHS Hazard Classification (Read-Across Analysis)

Based on structural analogs (e.g., 3-Bromo-1H-indazole) and standard safety data for halogenated indazoles.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 3/4H301/H302 Toxic/Harmful if swallowed.[1]
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3][4][5]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - SE Cat 3H335 May cause respiratory irritation.[3][5]

Scientific Context: The bromine substituent at the C-3 position increases lipophilicity, potentially enhancing dermal absorption compared to the non-halogenated parent indazole.

PPE Selection Matrix

The following matrix is designed to provide a self-validating safety system. Do not deviate from these specifications without a documented risk assessment.

Hand Protection: The "Double-Barrier" Protocol

Why: Nitrogen heterocycles are often dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM) for synthesis. These solvents can permeate standard gloves, carrying the toxic solute with them.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (if using DCM).

  • Protocol: Inspect outer gloves immediately upon contact with solvent. Change outer gloves every 60 minutes during active handling.

Respiratory & Inhalation Control

Why: Fine powders of substituted indazoles are easily aerosolized by static electricity during weighing.

  • Primary Control: Chemical Fume Hood (Face velocity 80-100 fpm).

  • Secondary Control (If hood unavailable/failure): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters. Note: N95 masks are insufficient for protection against organic vapors if the solid is in solution.

Eye & Face Protection

Why: Irreversible corneal damage is a risk with alkaline-like heterocycles.

  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with open sides are not permitted during powder transfer or synthesis setup.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Identification Task_Weighing Weighing Solid Powder Start->Task_Weighing Task_Synthesis Synthesis / In Solution Start->Task_Synthesis Risk_Dust Risk: Dust Inhalation & Static Task_Weighing->Risk_Dust Risk_Splash Risk: Solvent Splash & Permeation Task_Synthesis->Risk_Splash PPE_Level1 PPE LEVEL 1: - Fume Hood (Mandatory) - Nitrile Gloves (Single) - Safety Goggles - Lab Coat Risk_Dust->PPE_Level1 < 100 mg PPE_Level2 PPE LEVEL 2 (High Risk): - Fume Hood - Double Nitrile Gloves - Splash Goggles + Face Shield - Tyvek Sleeves Risk_Dust->PPE_Level2 > 100 mg Risk_Splash->PPE_Level2 Corrosive/Toxic Solvents

Figure 1: Decision tree for selecting appropriate PPE based on task and quantity.

Operational Protocols

Weighing and Transfer (Static Control)

This compound is a crystalline solid that may carry a static charge.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan momentarily only if a secondary enclosure (powder hood) is used.

  • Technique: Use an anti-static gun on the spatula and weigh boat before transfer.

  • Cleanup: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust. Dispose of the tissue as hazardous solid waste.

Reaction Setup
  • Solvent Choice: When dissolving this compound, assume the resulting solution shares the permeation properties of the solvent.

  • Heating: Never heat this compound in an open vessel. Use a reflux condenser and inert gas (Nitrogen/Argon) manifold to contain vapors.

Emergency Response & Disposal Logistics

Spill Response Workflow

Scenario: You have spilled 500 mg of powder on the benchtop.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE_Up 2. PPE UP Don Goggles & Double Gloves Alert->PPE_Up Contain 3. CONTAIN Cover with wet paper towel (Prevent Dust) PPE_Up->Contain Clean 4. CLEAN Wipe inward -> outward Contain->Clean Dispose 5. DISPOSE Seal in bag -> Haz Waste Clean->Dispose

Figure 2: Immediate response workflow for solid spills.

Waste Disposal

Do not mix with general organic waste if possible.

  • Solid Waste: Collect in a dedicated container labeled "Halogenated Organic Solid - Toxic."

  • Liquid Waste: Dispose of in "Halogenated Organic Solvents" carboy. The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Container: Triple rinse empty vials with acetone; dispose of rinsate as halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved February 26, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.